Fmoc-D-Lys(Dde)-OH
Description
BenchChem offers high-quality Fmoc-D-Lys(Dde)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys(Dde)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSSQNORWQENF-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Imperative of Orthogonal Protection: A Technical Guide to Fmoc-D-Lys(Dde)-OH in Advanced Peptide Synthesis
For Immediate Release
MATTHEWS, NC – In the intricate world of peptide synthesis, the ability to selectively deprotect specific amino acid side chains is paramount for the creation of complex and functionally diverse molecules. This guide provides an in-depth technical overview of Fmoc-D-Lys(Dde)-OH, a cornerstone reagent for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). We will explore the chemical properties, strategic applications, and detailed protocols that underpin the utility of this versatile building block.
The Principle of Orthogonality: A Paradigm in Peptide Chemistry
Modern peptide synthesis, particularly for therapeutic and research applications, often requires the creation of molecules with non-linear architectures or site-specific modifications. This necessitates the use of protecting groups that can be removed under distinct chemical conditions, a concept known as orthogonality. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is labile to basic conditions, forms the foundation of many SPPS strategies.[1] However, for selective modification of amino acid side chains, a secondary protecting group that is stable to the base-catalyzed Fmoc removal is required.
This is where Fmoc-D-Lys(Dde)-OH proves invaluable. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, which protects the ε-amino group of the D-lysine side chain, is stable to the piperidine solutions used for Fmoc deprotection.[2][3] Conversely, the Dde group can be selectively cleaved using a mild solution of hydrazine, leaving the Fmoc group and other acid-labile side-chain protecting groups intact.[4][5] This "quasi-orthogonal" protection scheme provides a robust and reliable method for the synthesis of complex peptides.[4][5]
Chemical Properties and Strategic Advantages of Fmoc-D-Lys(Dde)-OH
Fmoc-D-Lys(Dde)-OH is a white to off-white powder with a molecular weight of 532.63 g/mol .[6] It is readily soluble in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6][7] The strategic utility of this reagent is rooted in the distinct chemical labilities of its two protecting groups.
| Property | Fmoc-D-Lys(Dde)-OH |
| Molecular Formula | C31H36N2O6[8] |
| Molecular Weight | 532.63 g/mol |
| Appearance | White to off-white powder[6] |
| Solubility | Soluble in DMF, NMP[6][7] |
| α-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protecting Group | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) |
| Fmoc Deprotection | Base-labile (e.g., 20% piperidine in DMF)[9] |
| Dde Deprotection | Hydrazinolysis (e.g., 2% hydrazine in DMF)[5][10] |
The D-configuration of the lysine residue is a critical feature, often incorporated to enhance peptide stability against enzymatic degradation, a crucial consideration in therapeutic peptide design.
The Orthogonal Deprotection Workflow
The power of Fmoc-D-Lys(Dde)-OH lies in the precise, stepwise deprotection of its protecting groups. This allows for the selective elaboration of the peptide backbone and the lysine side chain.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc-L-Lys(Dde)-OH | Matrix Innovation [matrix-innovation.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Molecular Weight and Solubility of Fmoc-D-Lys(Dde)-OH in DMF
Introduction
For researchers, scientists, and professionals in the field of drug development, particularly those engaged in solid-phase peptide synthesis (SPPS), a comprehensive understanding of the physicochemical properties of amino acid building blocks is paramount. This guide provides an in-depth technical overview of Fmoc-D-Lys(Dde)-OH, a crucial derivative of D-lysine. The focus will be on its molecular weight and, most critically, its solubility characteristics in N,N-Dimethylformamide (DMF), a solvent of ubiquitous importance in peptide chemistry. This document is structured to provide not just data, but also the underlying scientific rationale and practical, field-tested insights to ensure the successful application of this reagent in your research endeavors.
Core Physicochemical Properties of Fmoc-D-Lys(Dde)-OH
A foundational aspect of any chemical reagent is its molecular identity and mass. This information is critical for accurate molar calculations in reaction stoichiometry, ensuring precise and reproducible results in peptide synthesis.
Molecular Weight
Fmoc-D-Lys(Dde)-OH, with the full chemical name Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-D-lysine, is a complex molecule. Its molecular formula is C₃₁H₃₆N₂O₆.[1] Based on this, the calculated molecular weight is a critical parameter for all experimental work.
| Parameter | Value | Source(s) |
| Molecular Formula | C₃₁H₃₆N₂O₆ | [1] |
| Molecular Weight | 532.63 g/mol | [1] |
Note: Minor variations in the reported molecular weight (e.g., 532.64 g/mol ) may be observed from different suppliers, but these are typically within the acceptable range of rounding for practical laboratory use.[2][3]
Solubility in N,N-Dimethylformamide (DMF): A Critical Parameter for SPPS
The solubility of Fmoc-protected amino acids in the reaction solvent is a determining factor for the success of the coupling steps in SPPS.[4] Poor solubility can lead to a cascade of undesirable outcomes, including incomplete reactions, the formation of deletion sequences, and challenging purifications.[4] DMF is a polar aprotic solvent widely favored in SPPS for its excellent ability to solvate the growing peptide chain and the incoming protected amino acids.[5]
Qualitative and Quantitative Solubility Data
Fmoc-D-Lys(Dde)-OH is generally considered to have good solubility in DMF. Multiple technical datasheets from leading suppliers describe it as "clearly soluble" at a specific concentration.[3][6]
| Solvent | Qualitative Description | Approximate Concentration | Source(s) |
| DMF | Clearly Soluble | 1 mmol in 2 mL (~0.5 M) | [3][6] |
This qualitative description, while useful, is often based on a standard quality control test. For demanding applications or when working at higher concentrations, a more rigorous, experimentally determined understanding of its solubility is beneficial.
Experimental Protocol for Solubility Determination
To ensure the trustworthiness of your experimental setup, it is often advisable to perform an in-house solubility test, especially when using a new batch of reagents or a different grade of solvent. This protocol provides a self-validating system for determining the solubility of Fmoc-D-Lys(Dde)-OH in DMF under your specific laboratory conditions.
Materials
-
Fmoc-D-Lys(Dde)-OH (high purity)
-
Anhydrous DMF (peptide synthesis grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Small volume glass vials with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Pipettes for accurate solvent dispensing
Step-by-Step Methodology
-
Preparation: Ensure all glassware is clean and dry. Use a fresh, unopened bottle of anhydrous DMF if possible, as water content can affect solubility.
-
Weighing: Accurately weigh a specific amount of Fmoc-D-Lys(Dde)-OH (e.g., 26.6 mg for a 0.05 mmol sample) into a pre-weighed vial.
-
Initial Solvent Addition: Add a small, precise volume of DMF to the vial (e.g., 100 µL). This will create a slurry.
-
Agitation: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes. If the solid does not dissolve, proceed to the next step.
-
Incremental Solvent Addition: Continue to add small, known volumes of DMF (e.g., 10-20 µL increments). After each addition, vortex the mixture for at least 1-2 minutes to ensure adequate time for dissolution.
-
Endpoint Determination: The endpoint is reached when the last of the solid material has completely dissolved, and the solution is clear and free of any particulates.
-
Calculation: Record the total volume of DMF added. The solubility can then be calculated in terms of molarity (mol/L) or mg/mL.
-
Molarity (M) = Moles of Fmoc-D-Lys(Dde)-OH / Total Volume of DMF (L)
-
Solubility (mg/mL) = Mass of Fmoc-D-Lys(Dde)-OH (mg) / Total Volume of DMF (mL)
-
Workflow for Preparing a Saturated Solution
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. 333973-51-6 Fmoc-D-Lys(Dde)-OH | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 3. Fmoc-L-Lys(Dde)-OH | Matrix Innovation [matrix-innovation.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-D-Lys(Dde)-OH Novabiochem 333973-51-6 [sigmaaldrich.com]
Structural and Functional Divergence of Fmoc-L-Lys(Dde)-OH and Fmoc-D-Lys(Dde)-OH in Advanced Peptide Engineering
Executive Summary
Solid-phase peptide synthesis (SPPS) relies heavily on orthogonal protecting group strategies to construct complex, multi-functionalized peptides. Among the most critical building blocks are the orthogonally protected lysine derivatives: Fmoc-L-Lys(Dde)-OH and its stereoisomer, Fmoc-D-Lys(Dde)-OH . While chemically identical in their protecting group architecture, their structural divergence at the α-carbon stereocenter dictates profoundly different biological behaviors, proteolytic stabilities, and applications in drug development. This whitepaper provides an in-depth technical analysis of their structural differences, orthogonal deprotection mechanisms, and self-validating experimental protocols.
Structural and Stereochemical Divergence
The fundamental structural difference between Fmoc-L-Lys(Dde)-OH (CAS 150629-67-7) and Fmoc-D-Lys(Dde)-OH (CAS 333973-51-6) [] lies exclusively in the spatial arrangement of atoms around the chiral α-carbon.
-
Fmoc-L-Lys(Dde)-OH : Features the naturally occurring L-configuration (S-configuration). Peptides synthesized with this building block are universally recognized by endogenous translational machinery and natural proteases.
-
Fmoc-D-Lys(Dde)-OH : Features the unnatural D-configuration (R-configuration). This stereochemical inversion creates a mirror image of the L-enantiomer's backbone orientation, fundamentally altering how the resulting peptide interacts with chiral biological environments.
The Orthogonal Protection Strategy: Causality & Mechanism
Both enantiomers utilize an identical Fmoc/Dde orthogonal protection scheme. This strategy is highly valued for synthesizing branched peptides, cyclic peptides, and site-specific conjugates because the protecting groups are cleaved under completely distinct chemical conditions .
Caption: Logical workflow of orthogonal deprotection for Fmoc-Lys(Dde)-OH derivatives.
Mechanistic Rationale
-
Fmoc Removal : Achieved via base-catalyzed β-elimination using 20% piperidine in DMF. The Dde group is highly stable under these basic conditions [](].
-
Dde Removal : The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is cleaved via hydrazinolysis [[2]](2]. The mechanism involves a nucleophilic attack by hydrazine on the carbonyl carbon of the Dde ring, followed by an intramolecular cyclization that releases the free ε-amine and generates a stable pyrazole byproduct.
Caption: Mechanism of hydrazine-mediated Dde cleavage and pyrazole byproduct formation.
Biological Implications: Proteolytic Stability & Pharmacokinetics
The structural shift from L- to D-lysine has massive implications for the pharmacokinetic profile of the resulting peptide. Natural proteases are highly stereospecific, having evolved to recognize and cleave peptide bonds formed exclusively by L-amino acids 3[3].
By incorporating Fmoc-D-Lys(Dde)-OH into a sequence, researchers can induce localized or global resistance to enzymatic degradation 4[4]. This is critical in the development of therapeutic peptides, where short plasma half-lives severely limit clinical efficacy. D-amino acid substitutions are frequently used in the design of retro-inverso peptides, which mimic the topological presentation of the parent L-peptide while remaining completely impervious to proteolytic cleavage 5[5].
Quantitative Data Summary
The following table summarizes the quantitative parameters and mechanistic impacts of utilizing these two derivatives.
| Parameter | Fmoc-L-Lys(Dde)-OH | Fmoc-D-Lys(Dde)-OH | Causality / Mechanistic Impact |
| Stereocenter Configuration | L (S-isomer) | D (R-isomer) | Dictates spatial orientation of the peptide backbone. |
| Proteolytic Stability | Low (Minutes to Hours) | High (Days) | Natural proteases are stereospecific for L-amino acids 3[3]. |
| Primary Application | Native peptide synthesis | Retro-inverso peptides | D-peptides mimic L-peptide topology but evade degradation 5[5]. |
| Fmoc Cleavage Reagent | 20% Piperidine / DMF | 20% Piperidine / DMF | Base-catalyzed β-elimination unmasks the α-amine . |
| Dde Cleavage Reagent | 2% Hydrazine / DMF | 2% Hydrazine / DMF | Nucleophilic attack unmasks the ε-amine 2[2]. |
| UV Monitoring (Dde) | 290 nm | 290 nm | Pyrazole byproduct absorbs strongly at 290 nm [](]. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols detail the incorporation and selective deprotection workflows. These systems are designed to be self-validating, utilizing real-time chemical feedback to confirm reaction completion.
Protocol 1: Solid-Phase Incorporation & Fmoc Deprotection
Step 1: Coupling Reaction
-
Action: Add 3-4 equivalents of Fmoc-L-Lys(Dde)-OH or Fmoc-D-Lys(Dde)-OH, activated with DIC/Oxyma, to the resin-bound peptide.
-
Causality Rationale: Excess reagents drive the bimolecular coupling reaction to completion. Oxyma is selected over HOBt as it effectively suppresses racemization at the α-carbon during activation.
-
Self-Validation: Perform a Kaiser test. A yellow color (negative result) confirms complete coupling and the total absence of free primary amines.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Causality Rationale: Piperidine acts as a base to abstract the acidic proton on the fluorenyl ring, initiating a β-elimination mechanism that releases the free α-amine. The Dde group remains completely stable under these basic conditions .
-
Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A return to baseline indicates complete Fmoc removal.
Protocol 2: Selective Epsilon-Amine Deprotection (Hydrazinolysis)
Step 1: Pre-Wash
-
Action: Wash the resin thoroughly with DMF (5 x 1 min).
-
Causality Rationale: Removes any residual piperidine or acidic species that could interfere with the nucleophilic attack of hydrazine.
Step 2: Hydrazine Treatment
-
Action: Treat the resin with 2% (v/v) hydrazine in DMF for 3 x 3 minutes.
-
Causality Rationale: Hydrazine acts as a potent nucleophile, selectively attacking the Dde carbonyl to form a pyrazole byproduct, thereby unmasking the ε-amine for subsequent orthogonal modifications (e.g., fluorophore attachment or branching) 2[2].
Step 3: UV Monitoring & Post-Cleavage Wash
-
Action: Collect the cleavage cocktail and wash the resin with DMF (5 x 1 min).
-
Self-Validation: Monitor the UV absorbance of the indazole/pyrazole cleavage product at 290 nm . Complete cleavage is validated when UV absorbance drops to the solvent baseline.
References
-
LifeTein - D amino acid peptide, retro-inverso peptides resist degradation URL:[Link]
-
BioPharmaSpec - L/D-Amino Acids: Differences and Importance URL:[Link]
-
ResearchGate - The Challenge of Peptide Proteolytic Stability Studies URL: [Link]
Sources
Technical Guide: Stability of the Dde Protecting Group Under Acidic Conditions
Executive Summary
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group represents a cornerstone in orthogonal Solid-Phase Peptide Synthesis (SPPS).[1] Its primary utility lies in its unique stability profile: it is quasi-orthogonal to Fmoc/tBu strategies and fully orthogonal to Boc/Bzl strategies.
This guide provides a deep technical analysis of Dde's behavior specifically under acidic conditions . Unlike carbamate-based protecting groups (Boc, Fmoc) or trityl-based groups, Dde relies on a vinylogous amide structure. This electronic configuration renders it hyper-stable to Trifluoroacetic Acid (TFA) and Hydrogen Fluoride (HF), allowing for the selective deprotection of acid-labile side chains (e.g., tBu, Trt) while retaining the Dde group for later site-specific modification.
The Chemo-Physical Basis of Acid Stability
To understand why Dde survives conditions that obliterate groups like Boc (tert-butyloxycarbonyl) or Trt (trityl), one must examine its electronic resonance.
The Vinylogous Amide System
Dde masks primary amines (typically the
In a standard amide, the nitrogen lone pair delocalizes into the carbonyl. In Dde, this conjugation extends through a carbon-carbon double bond to two carbonyls (a
Mechanism of Acid Resistance
Under acidic conditions (e.g., 95% TFA), the following occurs:
-
Protonation: The high concentration of
leads to protonation. However, unlike Boc, where protonation of the carbonyl oxygen leads to carbocation formation and subsequent elimination of isobutene, Dde protonation occurs on the exocyclic oxygen or the dimedone carbonyls. -
Resonance Stabilization: The resulting cation is stabilized by a powerful resonance system involving the nitrogen lone pair and the
-dicarbonyl system. -
Hydrolysis Barrier: For acid hydrolysis to occur, a water molecule must attack the imine-like carbon. The delocalization of the positive charge renders this carbon significantly less electrophilic, raising the activation energy for hydrolysis beyond what standard SPPS acid cocktails can surmount.
Visualization: Electronic Stabilization
The following diagram illustrates the resonance stabilization that prevents acid-catalyzed cleavage.
Caption: Figure 1. Thermodynamic stability of Dde in acid arises from resonance delocalization, preventing the nucleophilic attack of water required for hydrolysis.
Orthogonality Profile
The Dde group is defined by what cleaves it (Hydrazine) and what does not (Acid/Base).
Comparative Stability Matrix
The table below highlights the operational window for Dde compared to standard SPPS groups.
| Protecting Group | 20% Piperidine (Base) | 95% TFA (Acid) | 2% Hydrazine (Nucleophile) | HF (Strong Acid) |
| Fmoc | Cleaved | Stable | Cleaved (Slowly) | Stable |
| Boc | Stable | Cleaved | Stable | Cleaved |
| tBu / Trt | Stable | Cleaved | Stable | Cleaved |
| Dde | Stable* | STABLE | Cleaved | STABLE |
*Note: Dde is generally stable to piperidine but can undergo N->N migration to free amines. This is a base-catalyzed side reaction, not an instability to acid.
The "Acid Test"
Because Dde is stable to TFA, researchers can perform on-resin side-chain deprotection of other residues (e.g., removing Lys(Boc) or Glu(OtBu)) while keeping Lys(Dde) intact. This allows for the selective functionalization of the Dde-protected site after the rest of the peptide has been exposed.
Experimental Protocols
Protocol A: Validation of Dde Acid Stability (The "Mock Cleavage")
Before committing a precious batch of peptide to a complex synthesis, it is prudent to validate the stability of the Dde group in your specific acid cocktail (especially if using scavengers like EDT or Thioanisole).
Reagents:
-
Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5). Avoid acetone as a scavenger, as it can react with primary amines if any are exposed.
Step-by-Step:
-
Preparation: Isolate 5-10 mg of dry resin.
-
Acid Treatment: Add 1 mL of Cleavage Cocktail.
-
Incubation: Shake at room temperature for 2 hours (standard Boc removal time).
-
Precipitation: Filter resin (if peptide is cleaved from linker) or collect filtrate. Precipitate in cold diethyl ether.
-
Analysis: Dissolve pellet in 50% MeCN/H2O. Analyze via HPLC/MS.
-
Success Criteria: Mass spectrum should show the peptide mass plus the mass of the Dde group (+164.2 Da). Absence of the +164 Da mass indicates failure (cleavage).
-
Protocol B: Removal of Dde (Post-Acid Treatment)
Once the acid-labile groups are removed (or if the peptide is cleaved from the resin but still retains Dde), the group is removed via nucleophilic displacement.
Reagents:
-
2% Hydrazine Monohydrate (
) in DMF.[4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step-by-Step:
-
Swelling: Swell resin in DMF for 20 mins.
-
Reaction: Add 2% Hydrazine/DMF solution (10 mL per gram of resin).
-
Agitation: Shake for 3 minutes.
-
Drain & Repeat: Drain and repeat step 2-3 two more times (3 x 3 min).
-
Wash: Extensive washing with DMF is critical to remove the hydrazine, which could reduce subsequent coupling reagents.
The Migration Anomaly (Contextualizing Stability)
While the Dde group is stable to acid, a "false instability" is often reported. This is actually N
However, if a researcher observes Dde loss after an acidic step, it is often because the group migrated prior to the acid step during a piperidine wash, and the loss was only detected after the final cleavage.
Prevention Strategy:
-
Use ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) for sequences requiring long Fmoc deprotection cycles. The steric bulk of the isovaleryl chain prevents the nucleophilic attack required for migration.
-
ivDde is equally stable to TFA/acid as Dde.
Visualizing the Orthogonal Workflow
The following diagram demonstrates the standard workflow where Dde's acid stability is exploited to create branched peptides.
Caption: Figure 2. The strategic utility of Dde relies on its survival during the TFA acid step, allowing selective manipulation of other residues first.[1]
References
-
Bycroft, B. W., et al. (1993).[5] A novel amino protection–deprotection procedure and its application in solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications. Link
-
Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters. Link
-
Merck Millipore (Novabiochem). Solid Phase Peptide Synthesis - Technical Guide. (See Section on Orthogonal Protecting Groups). Link
-
BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. A novel amino protection–deprotection procedure and its application in solid phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Fmoc-D-Lys(Dde)-OH CAS number and physiochemical data
Advanced Orthogonal Strategies in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
Fmoc-D-Lys(Dde)-OH is a high-value amino acid derivative designed for the synthesis of complex, proteolytically stable peptidomimetics.[1] Its core utility lies in the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, which provides a third dimension of orthogonality alongside standard Fmoc (base-labile) and tBu (acid-labile) groups.[1]
This guide details the physiochemical profile, mechanistic behavior, and application protocols for Fmoc-D-Lys(Dde)-OH.[1] It is intended for researchers constructing branched peptides, cyclic constraints, or site-specific conjugates where the D-enantiomer is required to enhance biological half-life.[1]
Physiochemical Datasheet
The following data characterizes the specific D-enantiomer . Researchers must verify the stereochemistry, as the L-isomer (CAS 150629-67-7) is more common but functionally distinct in biological assays.[1]
| Property | Specification |
| Chemical Name | N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-lysine |
| Common Name | Fmoc-D-Lys(Dde)-OH |
| CAS Number | 333973-51-6 |
| Molecular Formula | C₃₁H₃₆N₂O₆ |
| Molecular Weight | 532.63 g/mol |
| Appearance | White to off-white/beige powder |
| Melting Point | 135–145 °C (Decomposes) |
| Purity (HPLC) | ≥ 98.0% |
| Chiral Purity | ≥ 99.5% (D-isomer) |
| Solubility | Soluble in DMF, DCM, NMP.[1][2][3][4][5][6] Insoluble in water. |
| Storage | +2°C to +8°C (Desiccated). Long-term: -20°C. |
Mechanistic Insight: The Power of Orthogonality
The Dde group is a "quasi-orthogonal" protecting group.[7][8] It is stable to the piperidine used for Fmoc removal and the TFA used for final cleavage, but it is highly sensitive to nucleophiles, specifically hydrazine .[1]
The Deprotection Mechanism
The removal of Dde is driven by a nucleophilic attack by hydrazine (
Why this matters:
-
Spectroscopic Monitoring: The indazole byproduct has a distinct UV absorption at 290 nm .[1][9] This allows for real-time monitoring of the deprotection reaction, ensuring complete removal before proceeding.[1]
-
Selectivity: Because hydrazine is the trigger, the reaction leaves acid-labile groups (Boc, tBu, Trt, Pbf) and base-labile groups (Fmoc—with caveats, see Section 5) intact, assuming controlled conditions.[1]
Visualization: Orthogonal Protection Strategy
The following diagram illustrates the chemical logic of using Fmoc-D-Lys(Dde)-OH in a multi-step synthesis.
Figure 1: The Orthogonal Triad. Dde provides a specific "key" (Hydrazine) distinct from the standard Base/Acid keys used in SPPS.
Experimental Protocols
Coupling (Incorporation)
Fmoc-D-Lys(Dde)-OH couples efficiently using standard carbodiimide/phosphonium chemistry.[1]
-
Reagents: HBTU/DIEA or DIC/Oxyma.[1]
-
Stoichiometry: 3-4 equivalents relative to resin loading.[1]
-
Time: 45–60 minutes at Room Temperature.
-
Note: No special precautions are needed during coupling; the Dde group is sterically bulky but does not significantly hinder activation.[1]
Selective Dde Removal (The Critical Step)
This protocol removes the Dde group while the peptide is still attached to the resin, enabling side-chain modification.[1]
Reagents:
Step-by-Step Workflow:
-
Wash: Wash the resin 3x with DMF to remove residual piperidine.[1]
-
Incubate: Add the 2% Hydrazine/DMF solution to the resin.[1][8]
-
Volume: Sufficient to cover resin (approx. 10 mL per gram of resin).
-
Time: Agitate for 3 minutes .
-
-
Drain & Repeat: Drain the vessel. Repeat the hydrazine addition and agitation 2 more times (3 x 3 min total).
-
Scientific Rationale: Short, repeated bursts are more effective than one long incubation because the indazole byproduct can inhibit the reaction equilibrium.
-
-
Monitor (Optional): Check the UV absorbance of the filtrate at 290 nm. If absorbance is high, an additional wash may be required.
-
Final Wash: Wash resin extensively with DMF (5x) followed by DCM (3x) to remove all traces of hydrazine.
-
Warning: Residual hydrazine will prematurely cleave Fmoc groups in subsequent steps.[1]
-
Visualization: Dde Removal Workflow
Figure 2: Iterative deprotection workflow ensuring complete removal of Dde and clearance of hydrazine.
Troubleshooting & Quality Control
Dde Migration (The "N-ε to N-α" Shift)
A known side reaction is the migration of the Dde group from the side chain (N-ε) to a free N-terminal alpha-amine during Fmoc removal.[1]
-
Risk Factor: High when the N-terminus is sterically unhindered and the side chain is spatially close.[1]
-
Prevention:
-
Ensure the N-terminus is Fmoc-protected or Acetylated before removing the Dde.[1]
-
Pro-Tip: If migration is persistent, switch to Fmoc-D-Lys(ivDde)-OH .[1] The ivDde (isovaleryl) variant is sterically bulkier and significantly more stable against migration, though it requires harsher deprotection (4-5% Hydrazine).[1]
-
Allyl Compatibility
If your peptide also contains Alloc/Allyl protecting groups:
-
Hydrazine can reduce allyl groups.[1]
-
Solution: Add Allyl Alcohol to the hydrazine cocktail to act as a scavenger/buffer, protecting the allyl groups from reduction.[1][7]
References
-
Novabiochem (Merck). (2024). Fmoc-D-Lys(Dde)-OH Product Specification & Protocol. Retrieved from [1]
-
Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779.[1] Link[1]
-
Augustyns, K., et al. (1998). The use of Dde protecting group in the synthesis of peptides. Journal of Peptide Science.
-
BenchChem. (2025).[10] Technical Guide to Hydrazine-Mediated Cleavage. Link[1]
Sources
- 1. Fmoc-D-Lys(Dde)-OH Novabiochem 333973-51-6 [sigmaaldrich.com]
- 2. Fmoc-D-Lys(Ac)-OH | C23H26N2O5 | CID 95473865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-D-Lys(Dde)-OH Novabiochem 333973-51-6 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-L-Lys(Dde)-OH | Matrix Innovation [matrix-innovation.com]
- 7. chempep.com [chempep.com]
- 8. rsc.org [rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of Fmoc-D-Lys(Dde)-OH in Orthogonal Protection and Peptidomimetic Engineering
Introduction: The Necessity of Multi-Dimensional Orthogonality
In the development of modern peptide therapeutics, antibody-drug conjugates (ADCs), and targeted degraders, the linear sequence of amino acids is rarely sufficient. Researchers must engineer branched architectures, macrocycles, and site-specific conjugations (e.g., fluorophores, PEG chains, or lipids) to optimize pharmacokinetics and target affinity. This structural complexity requires orthogonal protection strategies —the use of protecting groups that can be removed under completely independent chemical conditions without affecting one another.
Fmoc-D-Lys(Dde)-OH serves as a cornerstone reagent in this domain. By combining the base-labile Fmoc group, the hydrazine-labile Dde group, and the proteolytically stable D-enantiomer of lysine, this building block provides a robust, multi-dimensional platform for advanced peptidomimetic engineering.
Chemical Anatomy and Causality of Fmoc-D-Lys(Dde)-OH
As an application scientist, selecting a building block is never arbitrary. Every structural component of Fmoc-D-Lys(Dde)-OH serves a distinct mechanistic purpose:
The D-Lysine Chiral Core: Proteolytic Stability and Spatial Vectoring
While L-Lysine is standard in endogenous peptides, it is highly susceptible to cleavage by trypsin-like serine proteases in vivo. Substituting with the D-enantiomer introduces a stereocenter that endogenous enzymes cannot recognize, dramatically extending the therapeutic half-life. Furthermore, in conformationally constrained peptidomimetics, D-amino acids induce specific secondary structures (such as
The Fmoc -Amine Protection: Base-Labile Foundation
The
The Dde -Amine Protection: Hydrazine-Labile Selectivity
The
Mechanism of Dde Cleavage
Understanding the cleavage mechanism is critical for troubleshooting incomplete deprotections. The removal of the Dde group proceeds via a nucleophilic attack by hydrazine on one of the highly electrophilic carbonyl groups of the dioxocyclohexylidene ring. This intermediate undergoes a rapid intramolecular cyclization, releasing the free
Caption: Mechanism of Dde cleavage by hydrazine forming a pyrazole byproduct.
Experimental Workflows: A Self-Validating System
To ensure high-fidelity synthesis, protocols must be self-validating. The following workflow details the incorporation, deprotection, and conjugation of Fmoc-D-Lys(Dde)-OH, integrating quality control checkpoints at critical junctions[3].
Caption: Workflow for site-specific peptide modification via Dde orthogonal deprotection.
Step-by-Step Protocol: Selective Dde Deprotection and Conjugation
-
Chain Elongation & N-Terminal Capping (Critical Causality): Synthesize the peptide backbone using standard Fmoc/tBu chemistry. Crucial Step: Because hydrazine will also cleave Fmoc groups, the final N-terminal amino acid must be protected with a hydrazine-stable group (like Boc) or acetylated (using acetic anhydride/pyridine) prior to Dde removal[2][4].
-
Resin Swelling: Swell the peptidyl-resin in dry DMF for 30 minutes to ensure optimal reagent penetration.
-
Dde Deprotection: Treat the resin with a solution of 2% hydrazine hydrate in DMF (v/v). Agitate for 15 minutes. Drain and repeat the treatment for another 15 minutes[3].
-
Washing: Wash the resin thoroughly with DMF (5 × 3 min) to remove all traces of hydrazine and the pyrazole byproduct.
-
Self-Validation Checkpoint: Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful unmasking of the primary
-amine. For rigorous validation, cleave a micro-aliquot of resin using 20% HFIP in DCM and analyze via LC-MS to confirm the specific mass shift (-164 Da) indicating Dde loss.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Orthogonal Conjugation: Add the desired payload (e.g., Oleic acid, FITC, or DABCYL) using standard coupling reagents (e.g., 3 eq Payload, 3 eq HATU, 6 eq DIEA in DMF). Agitate for 2–3 hours[4][5].
-
Global Cleavage: Cleave the modified peptide from the resin using a standard TFA scavenger cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O).
Quantitative Data: Optimization and Side-Reaction Mitigation
While 2% hydrazine is highly effective, the chemical environment of the peptide can induce side reactions. The following table summarizes optimization parameters to maintain structural integrity during Dde cleavage:
| Parameter | Condition / Reagent | Causality / Rationale |
| Dde Cleavage Agent | 2% Hydrazine in DMF | Optimal concentration balances rapid nucleophilic attack on Dde while minimizing backbone degradation[2]. |
| Cleavage Duration | 2 × 15 min | Ensures complete Dde removal. Prolonged exposure (>1 hour) risks converting Arginine residues into Ornithine[2]. |
| N-terminal Protection | Boc or Acetyl capping | Hydrazine readily cleaves Fmoc. Capping prevents unwanted payload conjugation at the |
| Allyl Scavenging | Addition of Allyl Alcohol | If the peptide contains Alloc/Allyl groups, hydrazine can inadvertently reduce them. Allyl alcohol acts as a sacrificial scavenger[1]. |
| Fmoc Lability | Substitute with ivDde | If the peptide sequence is exceptionally long, repeated 20% piperidine treatments can cause premature, slow Dde loss. Fmoc-Lys(ivDde)-OH is used for higher piperidine stability[1]. |
Advanced Applications in Drug Development
The precise spatial control and orthogonality afforded by Fmoc-D-Lys(Dde)-OH is actively leveraged in several advanced therapeutic applications:
-
Lipidation for Half-Life Extension: Conjugating fatty acids (like oleic acid or cholesterol) to the D-Lys side chain promotes reversible binding to serum albumin, drastically extending the circulation time of linear peptides[4].
-
FRET Probes and Diagnostics: The orthogonal unmasking allows for the site-specific introduction of donor/acceptor fluorophore pairs (e.g., FITC and DABCYL) on specific lysine residues to study protease activity or receptor conformational changes[5].
-
Targeted Drug Delivery: In the synthesis of Cell-Penetrating Peptides (CPPs), the D-Lys(Dde) residue acts as the precise attachment point for cytotoxic payloads like daunorubicin, enabling the creation of highly targeted peptide-drug conjugates[6].
-
Macrocyclization: By selectively deprotecting the D-Lys
-amine and an orthogonally protected Asp/Glu residue (e.g., protected by an Allyl ester), researchers can form rigid intramolecular lactam bridges, locking the peptidomimetic into an active conformation[7].
Conclusion
Fmoc-D-Lys(Dde)-OH is far more than a simple amino acid building block; it is a strategic tool for molecular engineering. By understanding the causality behind its orthogonal reactivity—specifically the nucleophilic susceptibility of the Dde group and the proteolytic resistance of the D-chiral center—scientists can design self-validating workflows to synthesize highly complex, next-generation peptide therapeutics.
References
-
"Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7", Sigma-Aldrich. 1
-
"A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group", BenchChem. 2
-
"Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)", University of California, Irvine. 3
-
"Supporting Information: Synthesis of Target Probe", Royal Society of Chemistry. 5
-
"Modified Linear Peptides Effectively Silence STAT-3 in Breast Cancer and Ovarian Cancer Cell Lines", MDPI. 4
-
"Kiss and Run: Promoting Effective and Targeted Cellular Uptake of a Drug Delivery Vehicle Composed of an Integrin-Targeting Diketopiperazine Peptidomimetic and a Cell-Penetrating Peptide", Bioconjugate Chemistry - ACS Publications. 6
-
"EP4352088A1 - Long-acting dual gip/glp-1 peptide conjugates and methods of use", Google Patents. 7
Sources
- 1. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP4352088A1 - Long-acting dual gip/glp-1 peptide conjugates and methods of use - Google Patents [patents.google.com]
Understanding the orthogonality of Fmoc and Dde groups
Mastering Orthogonality in Solid-Phase Peptide Synthesis: A Deep Dive into Fmoc and Dde Protecting Groups
Executive Summary
In modern Solid-Phase Peptide Synthesis (SPPS), the architectural complexity of target molecules—such as branched peptides, cyclic peptides, and site-specifically conjugated therapeutics—demands robust, multidimensional protecting group strategies[1]. The pairing of the base-labile α-amino protecting group Fmoc (9-fluorenylmethyloxycarbonyl) with the hydrazine-labile side-chain protecting group Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is a cornerstone of these advanced syntheses. However, achieving true orthogonality requires a deep mechanistic understanding of their respective cleavage conditions to prevent premature deprotection and side reactions.
Mechanistic Foundations of Fmoc and Dde
The efficacy of any SPPS strategy lies in the chemical causality of its deprotection mechanisms. As application scientists, we must design workflows based on these fundamental pathways:
-
Fmoc Cleavage: The Fmoc group is cleaved via a base-catalyzed E1cb elimination mechanism[1]. Treatment with a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorene ring, leading to the release of dibenzofulvene and carbon dioxide.
-
Dde Cleavage: Dde is a vinylogous amide used to protect primary amines (most commonly the ε-amino group of Lysine). Its removal relies on the nucleophilic attack of hydrazine (typically 2% in DMF) on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization that releases the free amine and forms a stable, UV-active pyrazole byproduct[2].
The "Orthogonality Gap" and the Evolution of ivDde
While Fmoc and Dde are conceptually orthogonal, practical synthesis reveals a critical "orthogonality gap" driven by competing chemical kinetics:
-
Piperidine Lability & Migration: During the synthesis of long peptide sequences, repeated exposure to 20% piperidine can cause the Dde group to slowly leach. Furthermore, Dde has a documented tendency to migrate from protected side-chains to unprotected primary amines (such as the growing N-terminus)[3].
-
Hydrazine-Induced Fmoc Cleavage: Hydrazine is a potent nucleophile that not only cleaves Dde but also readily deprotects Fmoc groups[4]. Consequently, standard 2% hydrazine treatment cannot be used if the N-terminal Fmoc must be retained for subsequent elongation.
Engineering Stability with ivDde: To address piperidine lability and migration, the Dde variant ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) was developed[5]. By replacing the ethyl group of Dde with a bulky isovaleryl group, the resulting steric hindrance shields the protecting group from piperidine attack and virtually eliminates side-chain migration, making ivDde the modern standard for Fmoc-compatible side-chain protection.
Achieving Absolute Orthogonality: Advanced Deprotection Workflows
Because standard hydrazine treatment compromises Fmoc[3], chemists must employ strategic workarounds to achieve true orthogonality:
-
Strategy A: N-Terminal Boc Capping. The most common self-validating workflow involves completing the main-chain elongation, removing the final Fmoc, and capping the N-terminus with a Boc (tert-butyloxycarbonyl) group[3]. Since Boc is completely stable to hydrazine, the ivDde group can then be safely removed with 2% hydrazine without affecting the N-terminus.
-
Strategy B: The Hydroxylamine/Imidazole System. For syntheses where Fmoc must be retained during side-chain deprotection (e.g., dual PNA-peptide conjugates), Diaz-Mochon et al. established a truly orthogonal deprotection cocktail[4]. A mixture of hydroxylamine hydrochloride (NH₂OH·HCl) and imidazole in N-methylpyrrolidone (NMP) efficiently cleaves Dde/ivDde while leaving Fmoc completely intact[6].
Visualizing the Chemical Logic and Workflow
Workflow for synthesizing a side-chain modified peptide using the orthogonal Fmoc/ivDde strategy.
Chemical logic of deprotection reagents against Fmoc and Dde/ivDde protecting groups.
Quantitative Data: Protecting Group Stability Matrix
To guide experimental design, the following table summarizes the stability of these protecting groups under standard SPPS conditions[1][4][5].
| Reagent / Condition | Fmoc | Dde | ivDde |
| 20% Piperidine in DMF | Labile (Cleaved <10 min) | Slightly Labile (Prone to migration) | Stable (Sterically hindered) |
| 2% Hydrazine in DMF | Labile (Premature cleavage) | Labile (Cleaved ~10-15 min) | Labile (Cleaved ~15-30 min) |
| NH₂OH·HCl / Imidazole | Stable (Fully orthogonal) | Labile (Cleaved ~3 hours) | Labile (Cleaved ~3 hours) |
| 95% TFA (Global Cleavage) | Stable | Stable | Stable |
Experimental Protocols: Self-Validating Systems
Protocol 1: Standard Hydrazine Cleavage of ivDde (Requires N-terminal Boc) Causality: Hydrazine efficiently forms the pyrazole byproduct to release the side-chain amine[2]. N-terminal Boc protection is mandatory to prevent main-chain deprotection[3].
-
Resin Preparation: Following main-chain assembly and N-terminal Boc capping, wash the peptide-resin thoroughly with DMF (5 × 1 min).
-
Deprotection: Treat the resin with a freshly prepared solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Reaction Time: Agitate at room temperature for 3 minutes. Drain and repeat the hydrazine treatment two more times (3 × 3 min total). Note: ivDde may require slightly longer times (e.g., 2 × 10 min) depending on steric hindrance.
-
Validation: Monitor the cleavage spectrophotometrically by measuring the UV absorbance of the indazole/pyrazole byproduct in the drained solution at 290 nm[5].
-
Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of hydrazine before subsequent side-chain couplings.
Protocol 2: Fully Orthogonal Cleavage using Hydroxylamine (Retains N-terminal Fmoc) Causality: Hydroxylamine acts as a milder bivalent nucleophile that selectively attacks the Dde/ivDde dimedone ring without abstracting the acidic fluorene proton of Fmoc[4][7].
-
Reagent Preparation: Dissolve 1.25 g (1.80 mmol) of hydroxylamine hydrochloride (NH₂OH·HCl) and 0.92 g (1.35 mmol) of imidazole in 5 mL of N-methyl-2-pyrrolidone (NMP)[6]. Sonicate until completely dissolved. Add CH₂Cl₂ to achieve a 5:1 NMP:CH₂Cl₂ ratio to ensure optimal resin swelling[7].
-
Deprotection: Add the solution to the Fmoc-protected peptide-resin.
-
Reaction Time: Agitate at room temperature for 3 hours[7].
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and CH₂Cl₂ (5 × 1 min). The resin is now ready for side-chain modification with the N-terminal Fmoc fully intact.
References
1.[2] "A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group." Benchchem. URL: 2.[1] "A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis." Benchchem. URL: 3. "Fmoc-Dpr(ivDde)-OH Novabiochem 607366-20-1." Sigma-Aldrich. URL: 4.[3] "Peptide News - April 2012." Peptide.com. URL: 5.[4] "Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates." Organic Letters - ACS Publications. URL: 6.[6] "Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF." ResearchGate. URL: 7.[5] "NEW Orthogonally protected lysine derivatives Novabiochem® NEW." Sigma-Aldrich. URL: 8.[7] "Covalently Grafted Peptides to Decellularized Pericardium: Modulation of Surface Density." NIH.gov. URL:
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. researchgate.net [researchgate.net]
- 7. Covalently Grafted Peptides to Decellularized Pericardium: Modulation of Surface Density - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Lifecycle Management and Stability of Fmoc-D-Lys(Dde)-OH
Topic: Storage conditions and shelf life of Fmoc-D-Lys(Dde)-OH Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fmoc-D-Lys(Dde)-OH is a critical orthogonal building block in Solid Phase Peptide Synthesis (SPPS), specifically utilized for introducing D-lysine residues where the side chain requires selective deprotection (e.g., for cyclization, branching, or fluorophore labeling).
Unlike standard amino acids, this compound possesses two distinct protecting groups with specific sensitivities: the base-labile Fmoc (α-amine) and the hydrazine-labile Dde (ε-amine). Long-term stability relies on mitigating three primary degradation vectors: hydrolytic cleavage , base-catalyzed Fmoc elimination , and photochemical degradation .
This guide defines the authoritative protocols for storage, handling, and quality control to ensure the integrity of this reagent in high-stakes drug development workflows.
Chemical Identity & Structural Vulnerabilities[1][2]
To manage shelf life effectively, one must understand the molecular vulnerabilities of the compound.
| Feature | Chemical Moiety | Vulnerability | Critical Handling Constraint |
| Chirality | D-Enantiomer (Cα) | Racemization (D | Avoid strong base exposure during solubilization; monitor chiral purity. |
| Fmoc Group | Base sensitivity (Piperidine/DBU) | Store away from volatile amines. Avoid prolonged exposure to light. | |
| Side Chain | Dde Group | Hydrazine/Nucleophile sensitivity | Strictly orthogonal. Stable to TFA and Piperidine (mostly), but reacts instantly with hydrazine. |
| Core Linkage | Carboxylic Acid | Hydrolysis / Decarboxylation | Highly hygroscopic. Moisture introduces free acid degradation. |
The "Dde" Factor
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is unique. It shields the lysine side chain through a vinylogous amide structure. While robust against the acidic conditions of TFA (used for resin cleavage) and generally stable to the basic conditions of Fmoc removal (piperidine), it is susceptible to nucleophilic attack by hydrazine.
-
Risk: In solution, Dde can undergo
migration to free amines if steric hindrance is low, though this is less common in the D-Lys derivative compared to linear amines.
Optimal Storage Protocols
The following protocol is the field-proven standard for maximizing the retest date of Fmoc-D-Lys(Dde)-OH.
A. Physical Storage Conditions[2]
-
Temperature: -20°C (
5°C) is mandatory for long-term storage (>1 month).-
Short-term (Active Use): +2°C to +8°C is acceptable for <4 weeks.
-
-
Atmosphere: Inert gas overlay (Argon or Nitrogen) is recommended after opening.
-
Container: Amber glass or opaque HDPE bottles to prevent photodegradation of the Fmoc moiety.
B. Moisture Management (The Critical Control Point)
Hydrolysis is the #1 cause of purity loss.
-
Desiccation: Store the primary container inside a secondary containment vessel (e.g., a sealed Tupperware or vacuum jar) containing active silica gel or molecular sieves.
-
Equilibration Rule: Before opening a bottle stored at -20°C, it must be allowed to warm to room temperature (approx. 30-60 minutes) inside its desiccated secondary container.
-
Causality: Opening a cold bottle in humid lab air causes immediate condensation on the powder. This water initiates hydrolysis of the ester bonds and accelerates degradation.
-
C. Shelf Life & Retest Dates
Industry standards utilize "Retest Dates" rather than hard "Expiration Dates" for stable amino acid derivatives.
| Storage Condition | Expected Shelf Life | Retest Frequency |
| -20°C (Desiccated) | 24 - 36 Months | Annually after Year 1 |
| +4°C (Desiccated) | 12 - 18 Months | Every 6 Months |
| RT (20-25°C) | < 3 Months | Prior to every use |
Lifecycle Management Workflow
The following diagram illustrates the logical flow from receipt of the material to its application in synthesis, highlighting the critical decision nodes (QC and Equilibration).
Figure 1: Lifecycle management workflow ensuring moisture control and chemical integrity.
Quality Control (QC) & Retest Protocols
When the retest date approaches, or if the material has been exposed to temperature excursions, perform the following validation.
Protocol 1: Chemical Purity (Reverse-Phase HPLC)
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Fmoc absorption) and 290 nm (Dde absorption).
-
Acceptance Criteria: Purity
98.0%. Look for "fronting" peaks which indicate hydrolysis (free acid).
Protocol 2: Chiral Purity (Critical for D-Amino Acids)
Because this is the D-isomer , you must validate that no racemization to the L-isomer has occurred.
-
Method: Chiral HPLC (e.g., Chiralpak AD-H or equivalent).
-
Standard: Coinjection with authentic Fmoc-L-Lys(Dde)-OH to establish separation resolution.
-
Acceptance Criteria: D-isomer
99.5%.
Orthogonality & Degradation Logic
Understanding the "Orthogonal" nature of this building block is essential for troubleshooting synthesis failures. The diagram below details the stability window of Fmoc-D-Lys(Dde)-OH against common SPPS reagents.
Figure 2: Orthogonality map. Note that Dde is stable to TFA and Piperidine, but cleaved by Hydrazine.[1]
Troubleshooting Common Issues
-
Incomplete Dde Removal: If the Dde group is not removing with 2% Hydrazine, it may be due to aggregation. Solution: Increase hydrazine concentration to 3-5% or use Allyl alcohol as a scavenger if Allyl groups are present.
-
Unexpected Mass Loss: If you observe a mass corresponding to [M-222] during storage, the Fmoc group has been lost, likely due to amine contamination in the storage atmosphere.
References
-
Merck (Novabiochem). Fmoc-D-Lys(Dde)-OH Technical Data Sheet & Specification. Retrieved from
-
Bachem. Fmoc-Lys(Dde)-OH Product Information and Handling. Retrieved from
- Bycroft, B. W., et al. (1993).A novel lysine protecting group for Fmoc solid phase peptide synthesis. J. Chem. Soc., Chem. Commun., 778-779. (Seminal paper on Dde orthogonality).
-
BenchChem. A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis. Retrieved from
-
ECA Academy. Shelf Life vs. Retest Date - Regulatory Definitions. Retrieved from
Sources
Engineering Proteolytic Resistance: The D-Amino Acid Paradigm in Peptide Therapeutics
[1]
Executive Summary
The Proteolytic Barrier: Why L-Peptides Fail
Endogenous proteases (e.g., trypsin, chymotrypsin, serum peptidases) function through strict stereospecific recognition.[1] The catalytic triad of serine proteases, for instance, requires the substrate's backbone amide bonds to align precisely within the oxyanion hole to lower the transition state energy. Natural L-peptides adopt a left-handed spiral twist (in
The Failure Mode:
-
Recognition: The protease S1/S1' pockets bind L-amino acid side chains.
-
Alignment: The scissile bond is positioned for nucleophilic attack.
-
Hydrolysis: Rapid cleavage occurs, rendering the therapeutic inert.
Mechanistic Basis of D-Amino Acid Resistance
The substitution of L-amino acids with their D-enantiomers introduces a fundamental stereochemical mismatch.
-
Steric Exclusion: The side chain of a D-amino acid projects in the opposite spatial orientation relative to the backbone. When a D-peptide enters a protease active site, these side chains clash sterically with the enzyme's walls, preventing the scissile bond from reaching the catalytic center.
-
Conformational Incompatibility: D-amino acids induce reverse turn potentials. A peptide containing D-residues cannot adopt the canonical extended conformation required for binding to many endopeptidases.
Visualization: Mechanism of Evasion
The following diagram illustrates the steric clash preventing hydrolysis in D-peptides compared to the successful binding of L-peptides.
Caption: Stereochemical mismatch prevents D-peptides from engaging the protease catalytic triad.
Strategic Design: Retro-Inverso & Mirror-Image Approaches
Simply swapping L- for D-amino acids often destroys biological activity because the side chains no longer align with the target receptor. Two primary strategies overcome this:
Retro-Inverso (RI) Engineering
The "Retro-Inverso" concept is a topological hack. By reversing the peptide sequence (Retro) AND inverting the chirality of every amino acid (Inverso), the side chains of the resulting molecule orient in the same spatial position as the original L-peptide, but the backbone amide bonds are reversed.[3]
-
Parent L-Peptide:
sequence, L-chirality. -
Retro-Inverso:
sequence, D-chirality. -
Result: The side chain topology (pharmacophore) is preserved for receptor binding, but the backbone is unrecognizable to proteases.
Mirror-Image Phage Display
For targets where no L-peptide starting point exists, researchers use Mirror-Image Phage Display.
-
Synthesize the target protein using D-amino acids (D-Target).
-
Synthesize the D-enantiomer of the winning L-peptide.
Caption: Retro-inverso design aligns side chains (pharmacophores) while reversing the backbone.
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS) of D-Peptides
Synthesizing D-peptides requires modified SPPS protocols to prevent racemization (conversion back to L-form or mixed chirality), which compromises purity.
Critical Reagents & Conditions
| Parameter | Standard L-SPPS | D-Peptide SPPS Optimization | Reason |
| Coupling Reagent | HBTU / HATU | DIC / Oxyma Pure | Reduces risk of racemization, especially for Cys/His residues [1]. |
| Base | DIPEA (High conc.) | Minimal / None | Excess base promotes proton abstraction at |
| Temperature | Ambient / Heated | Controlled (RT or <50°C) | Heat accelerates racemization; microwave synthesis must be strictly modulated. |
Step-by-Step Protocol: D-Peptide Assembly
-
Resin Selection: Use Rink Amide resin (0.6 mmol/g loading) for C-terminal amides (common for stability).
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (
min) to remove Fmoc. Wash with DMF. -
Activation (The Critical Step):
-
Dissolve Fmoc-D-Amino Acid (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Add DIC (3 eq) immediately prior to addition to resin.
-
Note: Avoid pre-activation for >2 mins to prevent oxazolone formation.
-
-
Coupling: Shake at Room Temperature for 60–90 min.
-
Validation: Perform Kaiser Test (ninhydrin) to ensure complete coupling (Blue = incomplete, Yellow = complete).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. Precipitate in cold diethyl ether.
Validation Assay: Measuring Proteolytic Stability
To quantify the stability enhancement, a rigorous in vitro serum stability assay is required. This protocol uses LC-MS for precise quantification of the parent ion over time.
Materials
-
Pooled Human Serum (Sigma or similar).
-
Phosphate Buffered Saline (PBS).
-
Internal Standard (e.g., Caffeine or a stable non-interfering peptide).
-
LC-MS Grade Acetonitrile and Formic Acid.
Experimental Workflow
-
Preparation: Dissolve D-peptide and L-control in PBS to 1 mM stock.
-
Incubation:
-
Mix peptide stock with 25% Human Serum in PBS (Final peptide conc: 100 µM).
-
Incubate at 37°C with gentle agitation.
-
-
Sampling:
-
At time points
min and hours. -
Remove 50 µL aliquot.
-
-
Quenching:
-
Add 100 µL ice-cold Acetonitrile (containing Internal Standard).
-
Vortex 30s, Centrifuge at 10,000g for 10 min (precipitates serum proteins).
-
-
Analysis:
-
Inject supernatant into LC-MS (C18 column).
-
Monitor the Extracted Ion Chromatogram (EIC) for the parent peptide mass.
-
Data Analysis Template
Calculate the
Plot
References
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Source: PubMed / NIH URL:[Link]
-
Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Source: PubMed / NIH URL:[Link]
-
Mirror image phage display—a method to generate D-peptide ligands. Source: Molecular BioSystems (RSC) URL:[8][Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma. Source: PMC / NIH URL:[Link]
-
Recent Applications of Retro-Inverso Peptides. Source: PMC / NIH URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Next-Generation Phage Display: From D-Peptide Therapeutics to AI-Driven Discovery - Creative Biolabs [biotechphage.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 5. The Effect of Retro-inverse D-Amino Acid Aβ-peptides on Aβ-Fibril Formation | bioRxiv [biorxiv.org]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Identification of D-peptide ligands through mirror-image phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirror image phage display—a method to generate d-peptideligands for use in diagnostic or therapeutical applications - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Advanced Application Note: Orthogonal Solid-Phase Peptide Synthesis Using Fmoc-D-Lys(Dde)-OH
Introduction and Strategic Rationale
In the development of complex peptide therapeutics, bioconjugates, and diagnostic probes, achieving site-specific modification is a critical synthetic hurdle. The building block Fmoc-D-Lys(Dde)-OH provides a highly robust solution for introducing orthogonal functionalization sites[1].
The strategic selection of this specific derivative relies on two primary factors:
-
Stereochemical Stability : The incorporation of the D-enantiomer of lysine confers significant resistance to endogenous proteolytic degradation, thereby extending the in vivo half-life of the resulting peptide therapeutic or probe[2].
-
Orthogonal Protection (Fmoc/Dde Strategy) : The
-amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the -amine is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group[3][4]. Dde is completely stable to the highly acidic conditions used for Boc/tBu deprotection (e.g., 95% TFA) and exhibits quasi-orthogonality with Fmoc, allowing for the selective unmasking of the lysine side-chain for downstream modifications such as PEGylation, fluorophore attachment, or cyclization[3].
Mechanistic Insights and Chemical Causality
To master the use of Fmoc-D-Lys(Dde)-OH, one must understand the underlying cleavage mechanisms and the potential side reactions that dictate protocol design.
The Hydrazine-Mediated Cleavage Mechanism
The Dde group is selectively cleaved using a dilute solution of hydrazine (typically 2% in DMF)[3][5]. The reaction initiates via a nucleophilic attack by hydrazine on the carbonyl carbon of the dioxocyclohexylidene ring. This intermediate undergoes rapid intramolecular cyclization, releasing the free
Caption: Mechanism of hydrazine-mediated Dde cleavage and chromophore byproduct formation.
The Challenge of Dde Migration
While Dde is generally stable to the 20% piperidine used for standard Fmoc removal, prolonged exposure during the synthesis of long peptide sequences can induce Dde migration[5]. The Dde group can migrate from the
Expert Mitigation Strategy: If Dde migration is observed, chemists can substitute standard Fmoc deprotection with a milder base system, such as 2% DBU in DMF, or utilize the highly hindered ivDde variant. Furthermore, if Dde must be removed while preserving an N-terminal Fmoc group (which is also hydrazine-labile), a highly selective cocktail of hydroxylamine hydrochloride and imidazole (1.3:1) in NMP must be used instead of hydrazine[4][5][6].
Workflow and Experimental Design
Caption: Step-by-step workflow for orthogonal side-chain modification using Fmoc-D-Lys(Dde)-OH.
Quantitative Data: Protecting Group Orthogonality
| Protecting Group | Lability | Standard Cleavage Reagent | Cleavage Mechanism | Critical Side Reactions / Notes |
| Fmoc | Base-labile | 20% Piperidine in DMF | Aspartimide formation in susceptible sequences[4][7]. | |
| Dde | Hydrazine-labile | 2% Hydrazine in DMF | Nucleophilic attack | Stable to TFA. Prone to migration under prolonged piperidine[5]. |
| Boc / tBu | Acid-labile | 95% TFA Cocktail | Acidolysis | Requires carbocation scavengers (e.g., TIPS, water)[8][9]. |
Validated Experimental Protocols
The following protocols are engineered to serve as a self-validating system, ensuring high yield and purity during complex bioconjugate synthesis.
Protocol 1: Coupling of Fmoc-D-Lys(Dde)-OH
Causality Check: Dde is a bulky protecting group. To ensure complete acylation and prevent deletion sequences, highly efficient coupling reagents (like PyBOP or DIC/Oxyma) and extended coupling times are required[2][10].
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to maximize the diffusion of reagents into the polymer matrix[3].
-
Reagent Preparation: Dissolve 3–4 equivalents of Fmoc-D-Lys(Dde)-OH and 3–4 equivalents of coupling reagent (e.g., PyBOP or DIC/HOBt) in a minimal volume of DMF/DCM (1:1, v/v)[2][10].
-
Activation: Add 6–8 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture. Allow 2 minutes for pre-activation[10].
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 to 75 minutes[2][10].
-
Validation: Drain the reactor and wash the resin with DMF (3 × 1 min) and DCM (2 × 1 min). Perform a Kaiser test; a colorless/yellow bead indicates successful, complete coupling[2][10].
Protocol 2: Selective Dde Deprotection (Standard Hydrazine Method)
Causality Check: The concentration of hydrazine must strictly not exceed 2%. Higher concentrations risk cleaving the peptide backbone at Glycine residues and converting Arginine residues to Ornithine[5].
-
Preparation: Prepare a fresh solution of 2% hydrazine monohydrate in DMF (v/v)[3][5]. Calculate approximately 25 mL of solution per gram of peptide-resin[5][6].
-
Cleavage Cycle 1: Add the 2% hydrazine solution to the resin. Agitate at room temperature for exactly 3 minutes, then filter[5][6].
-
Cleavage Cycles 2 & 3: Repeat the 3-minute hydrazine treatment two additional times to ensure complete Dde removal[5][6].
-
Spectrophotometric Monitoring (Optional but Recommended): Collect the column eluant and monitor UV absorbance at 290 nm. Deprotection is complete when absorbance returns to baseline[6].
-
Washing: Thoroughly wash the resin with DMF (5–6 times) to completely remove the cleavage reagent and the pyrazole byproduct before proceeding to side-chain modification[3][8].
Protocol 3: Alternative Dde Deprotection (Fmoc-Preserving Method)
Causality Check: Because hydrazine also cleaves Fmoc groups, synthesizing cyclic peptides or modifying side-chains while the N-terminus is still Fmoc-protected requires a highly selective reagent[6].
-
Preparation: Dissolve hydroxylamine hydrochloride (1.0 equiv. based on Dde content) and imidazole (0.75 equiv.) in N-methylpyrrolidone (NMP)[4][5].
-
Application: Add the solution to the resin (approx. 10 mL per gram of resin)[4][5].
-
Cleavage: Gently shake the mixture at room temperature for 30 to 60 minutes[5].
-
Washing: Filter and wash the resin three times with DMF[4][5]. The Fmoc group remains completely intact while the Dde group is removed[4][6].
Protocol 4: Global Cleavage and Deprotection
Causality Check: After the orthogonal modification (e.g., coupling a fluorophore to the free D-Lys side chain) is complete, the peptide must be cleaved from the solid support while simultaneously removing the acid-labile protecting groups (Boc, tBu, Trt)[3][9].
-
Resin Preparation: Wash the resin thoroughly with DCM and dry under a vacuum for 10 minutes[11].
-
Cleavage Cocktail: Prepare a standard TFA cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade Water[8][11].
-
Reaction: Add the cocktail to the resin (approx. 10 mL per gram) and agitate at room temperature for 90 to 180 minutes, depending on the number of Arg(Pbf) groups present[8][11].
-
Precipitation: Filter the TFA solution into a 10-fold volume of ice-cold diethyl ether to precipitate the fully deprotected peptide[9]. Centrifuge, decant the ether, and dry the pellet for downstream HPLC purification[9].
References
-
NIH PMC. "An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers..." NIH. Available at: [Link]
-
LMU München. "Sequence-defined carriers for drug and nucleic acid delivery." Elektronische Hochschulschriften. Available at: [Link]
-
SciSpace. "Evaluation of 68Ga- and 177Lu-DOTA-PEG4-LLP2A for VLA-4-Targeted PET Imaging..." SciSpace. Available at: [Link]
-
Deliver Therapeutics. "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries." Deliver Therapeutics. Available at:[Link]
-
MDPI. "Enhanced In Vitro Antitumor Activity of GnRH-III-Daunorubicin Bioconjugates Influenced by Sequence Modification." MDPI. Available at:[Link]
-
NIH PMC. "Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation." NIH. Available at: [Link]
Sources
- 1. Fmoc-D-Lys(Dde)-OH Novabiochem 333973-51-6 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. delivertherapeutics.com [delivertherapeutics.com]
- 8. scispace.com [scispace.com]
- 9. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of cyclic peptides using Fmoc-D-Lys(Dde)-OH side chains
Executive Summary
The incorporation of D-amino acids into cyclic peptides is a pivotal strategy in drug discovery to induce specific secondary structures (e.g.,
Unlike standard acid-labile protecting groups (Boc/tBu), the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group offers orthogonality to both Fmoc (base-labile) and TFA (acid-labile) conditions. It is selectively cleaved by hydrazine , enabling precise on-resin side-chain deprotection and cyclization prior to final cleavage.
Key Advantages of this Protocol:
-
Stereochemical Control: Use of D-Lysine to force turn conformations.
-
Orthogonality: Dde survives Fmoc removal (piperidine) and prevents premature cyclization.
-
Efficiency: Compatible with "One-Pot" deprotection strategies when paired with ODmab esters.
Mechanistic Insight & Strategic Planning
The Orthogonal Landscape
Successful cyclization requires three dimensions of protection:
- -Amino Protection: Fmoc (removed by Piperidine).[1][2]
-
Permanent Side-Chain Protection: tBu, Trt, Pbf (removed by TFA).
-
Semi-Permanent (Cyclization) Protection: Dde (removed by Hydrazine).
The Dde Cleavage Mechanism
The Dde group masks the
Expert Note: This byproduct absorbs strongly at 290 nm , providing a convenient spectroscopic handle to monitor the reaction progress in real-time.[4]
Figure 1: Mechanism of Hydrazine-mediated Dde cleavage. The formation of the Indazole chromophore allows UV monitoring.[4]
Experimental Strategy: The "ODmab" Synergy
While Dde protects the amine (Lysine), a lactam bridge also requires a free carboxylic acid (Aspartic or Glutamic acid).
-
Standard Approach: Use Asp(O-Allyl) and Lys(Alloc). Requires Palladium catalysts (expensive, air-sensitive).
-
Recommended Approach: Pair Fmoc-D-Lys(Dde)-OH with Fmoc-Glu(ODmab)-OH .
-
Why? The ODmab ester is also cleaved by 2% hydrazine.[5]
-
Result: A single hydrazine treatment simultaneously exposes both the amine and the acid, readying the peptide for immediate cyclization without changing solvents or reagents.
-
Detailed Protocols
Materials Required
-
Resin: Low loading (0.2 – 0.4 mmol/g) is critical to favor intramolecular cyclization over intermolecular dimerization. Recommended: Tentagel S RAM or Rink Amide MBHA.
-
Amino Acid: Fmoc-D-Lys(Dde)-OH (Novabiochem/Merck or equivalent).
-
Reagents: Hydrazine monohydrate, PyBOP (or HATU), DIEA, DMF, DCM.
Protocol A: Solid Phase Assembly
-
Synthesize the linear peptide sequence using standard Fmoc/tBu SPPS cycles.
-
Incorporate Fmoc-D-Lys(Dde)-OH at the desired position.
-
Critical Step: If the N-terminus is not involved in cyclization, ensure the final N-terminal amino acid is Boc-protected (e.g., Boc-Ala-OH) or acetylated.
Protocol B: Selective Dde (and ODmab) Removal
Objective: Expose the
-
Wash: Wash resin with DMF (3 x 1 min).
-
Prepare Reagent: Freshly prepare 2% (v/v) Hydrazine monohydrate in DMF .
-
Incubate: Add hydrazine solution to the resin.[6] Shake at room temperature for 3 minutes .
-
Drain & Repeat: Drain and repeat the hydrazine treatment 2 more times (3 x 3 min total).
-
Monitor (Optional): Collect the filtrate. Check UV absorbance at 290 nm. Repeat washes until absorbance drops to baseline.
-
Final Wash: Wash resin extensively with DMF (5 x 1 min) to remove all traces of hydrazine (which would quench the subsequent activation).
Protocol C: On-Resin Cyclization
Objective: Form the lactam bridge.
-
Check: Perform a Kaiser test. The resin should be Positive (Blue) due to the free lysine amine.
-
Activation Cocktail: Dissolve PyBOP (3 eq) and HOBt (3 eq) in DMF. Add DIEA (6 eq) .
-
Note: HATU/HOAt can be used for difficult sequences but may cause racemization if over-activated. PyBOP is generally safer for cyclization.
-
-
Reaction: Add the cocktail to the resin. The volume should be sufficient to just cover the resin (simulating high dilution).
-
Time: Shake for 2–4 hours (or overnight for difficult sequences).
-
Validation: Perform a Kaiser test. The resin should be Negative (Yellow/Colorless) , indicating the amine has reacted.
-
If Positive: Retreatment is necessary.
-
-
Wash: Wash with DMF (3x), DCM (3x).
Protocol D: Final Cleavage
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Precipitate in cold diethyl ether.
-
Centrifuge and lyophilize.
Data & Troubleshooting Guide
Comparative Analysis of Protecting Groups
| Feature | Fmoc-Lys(Dde)-OH | Fmoc-Lys(ivDde)-OH | Fmoc-Lys(Alloc)-OH |
| Deprotection | 2% Hydrazine | 2-10% Hydrazine | Pd(PPh3)4 / PhSiH3 |
| Speed | Fast (3 x 3 min) | Slow (Requires more repeats) | Slow (Requires catalyst prep) |
| Stability | Stable to Piperidine (mostly) | Highly Stable to Piperidine | Highly Stable |
| Migration Risk | Moderate (to free amines) | Low | None |
| Cost | Low | Moderate | High (Catalyst cost) |
Troubleshooting Common Issues
| Observation | Root Cause | Solution |
| Dde not removed | Old Hydrazine | Use fresh hydrazine monohydrate. |
| Fmoc removed unexpectedly | Hydrazine cross-reactivity | Ensure N-terminus is Boc-protected or Acetylated before hydrazine step. |
| Glycine cleavage | Hydrazine conc. > 2% | Strictly limit hydrazine to 2% v/v. |
| Incomplete Cyclization | Steric hindrance | Switch to HATU (carefully) or use double coupling. Ensure low resin loading. |
Synthesis Workflow Visualization
Figure 2: Decision tree for cyclic peptide synthesis using Dde strategy. Note the branching logic for N-terminal protection.
References
-
Bycroft, B. W., et al. (1993).[1][8] A novel lysine protecting group for Fmoc-based solid phase peptide synthesis.[8][9][10] Journal of the Chemical Society, Chemical Communications.[1]
-
Merck (Novabiochem). Fmoc-Lys(Dde)-OH Product Specifications and Protocols. Sigma-Aldrich.
-
Diaz-Mochon, J. J., et al. (2004). Rotaxane-like complex formation of the Dde protecting group: a potential side reaction in the synthesis of peptides. Tetrahedron Letters.[1]
-
BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.
- White, P., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference Text).
Sources
- 1. chempep.com [chempep.com]
- 2. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 9. kohan.com.tw [kohan.com.tw]
- 10. researchgate.net [researchgate.net]
Orthogonal deprotection strategies for Fmoc-D-Lys(Dde)-OH
Application Note: Orthogonal Deprotection Strategies for Fmoc-D-Lys(Dde)-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of D-Lys(Dde)
In modern peptide therapeutics, the incorporation of D-amino acids is a pivotal strategy to enhance proteolytic stability and induce specific secondary structures (e.g.,
However, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group presents a unique chemical paradox: it is stable to TFA (acid) and reasonably stable to piperidine (base) but highly labile to hydrazine (nucleophile).[1] This guide addresses the specific nuances of handling D-Lys(Dde) , distinguishing it from its more sterically hindered counterpart (ivDde), and provides validated protocols to prevent the notorious
Critical Analysis: Dde vs. ivDde & The Migration Risk
Expert Insight: While often used interchangeably in casual conversation, Dde and ivDde behave differently.[1] Dde is less sterically hindered than ivDde.[1]
-
The Risk: During standard Fmoc removal (20% piperidine), the Dde group is susceptible to nucleophilic attack by free amines (inter- or intra-molecularly).[1] This leads to Dde migration , where the protecting group transfers from the Lys-
-amine to a newly deprotected -amine or another Lys- -amine.[1][2] -
The Causality: Piperidine forms a transient adduct with Dde, accelerating this migration.[2][3][4]
-
The Solution: If using Fmoc-D-Lys(Dde)-OH (not ivDde), one must strictly control Fmoc deprotection conditions or use truly orthogonal deprotection reagents (Hydroxylamine) if the N-terminus must remain Fmoc-protected.[1]
Orthogonality Landscape
The following diagram illustrates the chemical orthogonality required for successful manipulation of Fmoc-D-Lys(Dde)-OH.
Figure 1: Orthogonality map for Fmoc/Dde/tBu strategies. Note the unique position of Hydroxylamine for preserving Fmoc.
Experimental Protocols
Protocol A: Standard Fmoc SPPS with Dde (Minimizing Migration)
Use this protocol during chain elongation to prevent Dde loss.
Reagents:
-
Deprotection Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.[1]
-
Wash Solvent: DMF (HPLC Grade).[1]
Procedure:
-
Swell Resin: Ensure resin is fully swollen in DMF.[1]
-
Modified Deprotection: Treat resin with 2% DBU / 2% Piperidine in DMF for 2 x 5 minutes .
-
Why: DBU is a non-nucleophilic base.[1] It removes Fmoc efficiently but does not attack the Dde group, significantly reducing the risk of migration compared to 20% piperidine [1].
-
-
Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of base before coupling.[1]
Protocol B: Selective Dde Removal (Hydrazine Method)
Standard method.[1][5] Prerequisite: The N-terminus must be protected with a base-stable group (e.g., Boc, Acetyl) or the Fmoc group is no longer needed, as hydrazine will partially cleave Fmoc.[1]
Reagents:
-
Cleavage Cocktail: 2% Hydrazine Monohydrate (
) in DMF. -
Monitoring: UV-Vis spectrophotometer (optional).[1]
Procedure:
-
Preparation: Isolate the peptidyl-resin. Ensure N-terminus is capped (e.g., Acetylated) or Boc-protected.[1]
-
Addition: Add 2% Hydrazine/DMF solution to the resin (10 mL per gram of resin).
-
Incubation: Agitate at Room Temperature (RT) for 3 x 3 minutes .
-
Note: Short bursts are better than one long incubation to prevent side reactions with sensitive residues (e.g., Asp-Gly imide formation).[1]
-
-
Monitoring: Collect the filtrate. The byproduct (3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole) absorbs strongly at 290 nm [2].[1][6]
-
Validation: Repeat hydrazine treatment until Abs(290nm) of the filtrate is near baseline.[1]
-
-
Wash: Wash resin with DMF (5x), DCM (3x), then DMF (3x).[1]
-
Next Step: The
-amine of D-Lys is now free for modification.[1]
Protocol C: "True" Orthogonal Removal (Hydroxylamine Method)
Use this method if you must remove Dde while retaining the N-terminal Fmoc group (e.g., for side-chain-to-side-chain cyclization before final N-cap).[1]
Reagents:
Procedure:
-
Solution Prep: Dissolve
Hydroxylamine HCl ( ) and Imidazole ( ) in NMP. Dilute this stock 1:5 with NMP before use.[1] -
Reaction: Add solution to resin. Agitate for 1 hour at RT.
-
Validation: Check for Fmoc retention by performing a test cleavage on a small aliquot or monitoring for fulvene (Fmoc byproduct) which should not be present.[1]
Application Workflow: On-Resin Cyclization
This workflow demonstrates the construction of a lactam bridge between D-Lys(Dde) and Glu(OAllyl) or Asp(OAllyl) .[1]
Figure 2: Workflow for Lactam Cyclization using Dde/Alloc strategy.
Quantitative Data & Troubleshooting
| Parameter | Standard Condition | Optimization for D-Lys(Dde) | Reason |
| Fmoc Removal | 20% Piperidine (2 x 10 min) | 2% DBU / 2% Pip (2 x 5 min) | Prevents Dde migration to |
| Dde Removal | 2% Hydrazine (3 x 3 min) | 2% Hydrazine (2 x 10 min) | Ensure complete removal on aggregated D-peptides.[1] |
| Monitoring | Kaiser Test | UV (290 nm) of filtrate | Kaiser test is destructive; UV is non-invasive.[1] |
| Solvent | DMF | NMP | NMP reduces aggregation in D-amino acid sequences.[1] |
Troubleshooting Aggregation: Peptides containing D-amino acids can adopt non-standard conformations leading to on-resin aggregation.[1]
-
Symptom: Incomplete Dde removal (UV signal trails off but doesn't hit baseline).[1]
-
Fix: Perform Dde removal at
(microwave assisted) or use 5% Hydrazine (caution: risk of side reactions increases).[1]
References
-
Merck (Novabiochem). Fmoc-Lys(Dde)-OH Product Guide & Protocols.[1]Link[1]
-
BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.[1]Link
-
CEM Corporation. Fmoc-Lys(ivDde)-OH Application Note AP0134.[1][8]Link[1]
-
Augustyns, K. et al. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.Link[1]
-
Diaz-Mochon, J.J. et al. Hydroxylamine/imidazole: a new and efficient reagent for the selective removal of the Dde group.[1]Link[1]
Sources
- 1. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc-Lys(ivDde)-OH [cem.com]
Preparation of Branched Peptides Using Fmoc-D-Lys(Dde)-OH: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of branched peptides utilizing the orthogonal protecting group strategy centered on Fmoc-D-Lys(Dde)-OH. Branched peptides are an important class of molecules in drug discovery and biomaterial science, offering enhanced biological activity, stability, and unique structural scaffolds.[1][2][3] The strategic use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection in concert with the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for side-chain protection of a lysine residue is a cornerstone of modern peptide chemistry.[4] This document will elucidate the chemical principles underpinning this methodology, provide a step-by-step protocol for solid-phase peptide synthesis (SPPS), and offer insights into the critical parameters for successful synthesis, purification, and characterization of the target branched peptide.
Introduction: The Significance of Branched Peptides
Linear peptides, while biologically ubiquitous, often suffer from limitations such as rapid proteolytic degradation and short in-vivo half-lives, which can hinder their therapeutic development.[5] Branched peptide architectures, where multiple peptide chains are covalently linked to a central core, can overcome some of these challenges. This multivalent presentation can lead to enhanced receptor binding affinity, increased stability against enzymatic degradation, and the ability to present multiple, distinct peptide epitopes.[2][5] Consequently, branched peptides are being actively investigated for a range of applications, including vaccine development, drug delivery systems, and as novel therapeutics in oncology and infectious diseases.[1][3]
The synthesis of these complex structures requires a sophisticated chemical strategy that allows for the sequential and site-specific elongation of different peptide chains from a single branching point. This is achieved through the use of orthogonal protecting groups, which can be selectively removed under distinct chemical conditions without affecting other protecting groups on the peptide.[][7] The Fmoc/Dde protecting group pair is a powerful and widely adopted strategy for this purpose.[4]
The Principle of Orthogonality: Fmoc and Dde Protecting Groups
Solid-phase peptide synthesis (SPPS) relies on the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[8] To ensure the correct sequence, the α-amino group of the incoming amino acid is temporarily protected, typically with the Fmoc group.
-
The Fmoc Group (9-fluorenylmethyloxycarbonyl): This protecting group is stable to acidic conditions but is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This mild basic condition allows for the deprotection of the α-amino group, preparing it for the coupling of the next amino acid in the sequence, while leaving acid-labile side-chain protecting groups intact.[]
-
The Dde Group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is employed to protect primary amine functionalities, such as the ε-amino group of lysine.[4] Its key characteristic is its stability to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and to the acidic conditions used for the final cleavage of the peptide from the resin. The Dde group is selectively removed by treatment with a dilute solution of hydrazine in DMF.[9][10]
This differential lability is the essence of their orthogonality. One can deprotect the α-amino Fmoc group to extend the main peptide chain and then, at a later stage, selectively remove the Dde group from the lysine side chain to initiate the synthesis of a second peptide branch.
Mechanism of Deprotection:
Figure 2: Overall workflow for branched peptide synthesis.
3.2.1. Resin Preparation and Main Chain Synthesis
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a suitable reaction vessel. Drain the DMF.
-
Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times). [8]3. First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the activation to proceed for 1-2 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by the beads remaining colorless or yellow, signifies a complete reaction). [11]6. SPPS Cycles for Main Chain: Repeat the deprotection (step 2) and coupling (steps 3-5) cycles for each amino acid in the main chain until you reach the desired branch point.
3.2.2. Introduction of the Branch Point and Completion of the Main Chain
-
Coupling of Fmoc-D-Lys(Dde)-OH: Following the deprotection of the N-terminus of the growing main chain, couple Fmoc-D-Lys(Dde)-OH using the same procedure as for other amino acids (section 3.2.1, step 3).
-
Continue Main Chain Synthesis: After incorporating the Fmoc-D-Lys(Dde)-OH, continue the SPPS cycles (deprotection and coupling) to complete the synthesis of the main peptide chain.
3.2.3. N-Terminal Capping of the Main Chain
-
Final Fmoc Deprotection of Main Chain: After the last amino acid of the main chain has been coupled, perform a final Fmoc deprotection as described in section 3.2.1, step 2.
-
Acetylation: To cap the N-terminus of the main chain and prevent its further elongation, add a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF to the resin and agitate for 30 minutes. [11]Wash the resin thoroughly with DMF and DCM.
3.2.4. Branch Chain Synthesis
-
Selective Dde Deprotection: To initiate the synthesis of the branch chain, selectively remove the Dde protecting group from the lysine side chain. Add a solution of 2% hydrazine monohydrate in DMF to the resin and agitate for 3 minutes. Drain and repeat this step two more times. [12]Wash the resin extensively with DMF to remove all traces of hydrazine.
-
SPPS Cycles for Branch Chain: With the ε-amino group of the D-lysine now free, synthesize the branch chain by performing the required number of SPPS cycles (Fmoc deprotection and coupling) as described in section 3.2.1.
3.2.5. Final Cleavage and Deprotection
-
Final Fmoc Deprotection of Branch Chain: After coupling the final amino acid of the branch chain, perform a final Fmoc deprotection.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in your peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing tryptophan, consider adding 2.5% 1,2-ethanedithiol (EDT). [13]4. Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collection and Drying: Centrifuge the peptide suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude branched peptide will contain various impurities from the synthesis process. Therefore, purification is a critical step to obtain a high-purity product. [14] 4.1. Purification
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying synthetic peptides. [14][15] * Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% TFA, is commonly employed.
-
Detection: The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC. Pool the fractions that meet the desired purity level.
-
Lyophilization: Lyophilize the pooled, pure fractions to obtain the final peptide as a fluffy white powder.
4.2. Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified branched peptide. [16]This is a critical step to verify the identity of the final product.
-
Analytical RP-HPLC: This is used to determine the purity of the final product. [16]* Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the peptide.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Monitor coupling reactions with the Kaiser test. If a positive result is obtained, recouple the amino acid. Microwave-enhanced SPPS can improve coupling efficiency for sterically hindered sequences. [9]* Incomplete Dde Deprotection: Incomplete removal of the Dde group will prevent the synthesis of the branch chain. Ensure fresh hydrazine solution is used and that the reaction time is sufficient. Monitoring the removal of the Dde group can be achieved spectrophotometrically by observing the release of the chromophoric indazole byproduct. [17]* Side Reactions: During Fmoc deprotection, side reactions such as aspartimide and diketopiperazine formation can occur in susceptible sequences. [4]Using dipeptide building blocks or specific side-chain protecting groups can mitigate these issues. [9]* Purification Challenges: Branched peptides can sometimes be more difficult to purify than their linear counterparts due to their complex structure and potential for aggregation. Optimization of the HPLC gradient and the use of different ion-pairing agents may be necessary.
Conclusion
The use of Fmoc-D-Lys(Dde)-OH in solid-phase peptide synthesis is a robust and versatile strategy for the preparation of well-defined branched peptides. The orthogonality of the Fmoc and Dde protecting groups allows for the precise and controlled assembly of complex peptide architectures. This methodology has become an indispensable tool for researchers, scientists, and drug development professionals seeking to explore the enhanced properties and therapeutic potential of branched peptides. By following the detailed protocol and considering the key practical insights provided in this guide, the successful synthesis and purification of these valuable molecules can be readily achieved.
References
-
Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. (n.d.). CEM Corporation. Retrieved from [Link]
-
Branched peptides as bioactive molecules for drug design. (2020). ResearchGate. Retrieved from [Link]
-
Branched Peptides Synthesis for Enhanced Stability. (n.d.). GenScript. Retrieved from [Link]
-
Evolution of branched peptides as novel biomaterials. (2025). Journal of Materials Chemistry B. Retrieved from [Link]
-
Falanga, A., et al. (2008). Branched Peptides as Therapeutics. Current Protein & Peptide Science, 9(5), 455-467. Retrieved from [Link]
-
Automated Synthesis of a Complex Multi-branched Peptide Using Branches™. (n.d.). Biotage. Retrieved from [Link]
-
Exploration of Drug Science. (n.d.). Retrieved from [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Protheragen. Retrieved from [Link]
-
NEW Orthogonally protected lysine derivatives Novabiochem®. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed. Retrieved from [Link]
-
Evolution of branched peptides as novel biomaterials. (n.d.). Journal of Materials Chemistry B. Retrieved from [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PMC. Retrieved from [Link]
-
Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™. (n.d.). Biotage. Retrieved from [Link]
-
Purification and Characterization of Novel Anti-MRSA Peptides Produced by Brevibacillus sp. SPR-20. (2022). MDPI. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Du Chem. Retrieved from [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Synthesis and Characterization of Multifunctional Branched Amphiphilic Peptide Bilayer Conjugated Gold Nanoparticles. (2018). ACS Omega. Retrieved from [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. (2025). ResolveMass. Retrieved from [Link]
-
Fmoc-Lys(Dde)-OH [150629-67-7]. (n.d.). Peptides International. Retrieved from [Link]
-
How to remove Dde protection in solution phase reaction? (2019). ResearchGate. Retrieved from [Link]
-
Total wash elimination for solid phase peptide synthesis. (2023). CEM GmbH. Retrieved from [Link]
-
Selective Covalent Capture of Collagen Triple Helices with Minimal Protecting Group Strategy. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 3. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. kohan.com.tw [kohan.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptide Purification Overview - Creative Peptides [creative-peptides.com]
- 15. lcms.cz [lcms.cz]
- 16. resolvemass.ca [resolvemass.ca]
- 17. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Application Note: Precision Coupling Strategies for Fmoc-D-Lys(Dde)-OH in SPPS
Executive Summary
The incorporation of Fmoc-D-Lys(Dde)-OH presents a unique duality of challenges in Solid Phase Peptide Synthesis (SPPS): steric hindrance imposed by the bulky Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) side-chain protection, and the high susceptibility to racemization inherent to D-amino acid derivatives during activation.
Standard protocols often fail to balance these competing needs, resulting in either incomplete coupling (deletion sequences) or chiral impurities (diastereomers). This guide details a bifurcated strategy: utilizing DIC/Oxyma Pure for high-fidelity standard couplings and HATU/sym-Collidine for difficult, aggregation-prone sequences.
Technical Background & Mechanistic Challenges
The Steric-Chiral Paradox
Fmoc-D-Lys(Dde)-OH is frequently used in the synthesis of branched peptides, ubiquitin conjugates, and stapled peptides. However, the Dde group is lipophilic and bulky, shielding the
Simultaneously, D-amino acids are prone to racemization via the 5(4H)-oxazolone mechanism . When the carboxyl group is activated, the carbonyl oxygen of the Fmoc group can attack the activated center, forming an oxazolone.[1] Base-catalyzed proton abstraction from the
-
Risk Factor: Strong bases (e.g., DIEA) and high temperatures accelerate proton abstraction.
-
Mitigation: Use of neutral activators (Carbodiimides) or weak bases (Collidine) is critical.
Reagent Selection Strategy
| Reagent System | Role | Mechanism of Action | Recommendation |
| DIC / Oxyma Pure | Primary Choice | In-situ formation of Oxyma active ester. Neutral pH (approx.) minimizes base-induced racemization.[1][2][3] | Standard. Use for 90% of couplings. Highest chiral purity. |
| HATU / DIEA | Avoid | Fast kinetics but high pKa base (DIEA) causes rapid racemization of D-isomers. | Not Recommended for D-amino acids. |
| HATU / Collidine | Secondary Choice | Powerful Aza-benzotriazole activation. Collidine (TMP) is a weaker base (pKa ~7.4) than DIEA, reducing | Difficult Sequences. Use only when DIC/Oxyma fails due to steric bulk/aggregation. |
Decision Matrix & Workflow Visualization
The following decision tree illustrates the logical flow for selecting the appropriate coupling protocol based on sequence complexity and resin loading.
Figure 1: Strategic decision matrix for coupling Fmoc-D-Lys(Dde)-OH, prioritizing chiral purity.
Experimental Protocols
Protocol A: High-Fidelity Coupling (DIC / Oxyma Pure)
Recommended for standard applications to ensure <0.5% racemization.
Reagents:
-
Fmoc-D-Lys(Dde)-OH (0.2 M in DMF)
-
DIC (Diisopropylcarbodiimide) (0.5 M in DMF)[4]
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF)
-
Solvent: DMF (N-Methyl-2-pyrrolidone (NMP) if aggregation is suspected)
Procedure:
-
Resin Preparation: Swell resin in DMF for 20 minutes. Drain.
-
Deprotection: Remove previous Fmoc group (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).
-
Activation (In-Situ):
-
Add 3.0 equivalents of Fmoc-D-Lys(Dde)-OH to the reaction vessel.
-
Add 3.0 equivalents of Oxyma Pure solution.
-
Add 3.0 equivalents of DIC solution.
-
Note: Do not pre-activate for >2 minutes. In-situ activation minimizes oxazolone formation.
-
-
Coupling: Agitate at Room Temperature (25°C) for 60 minutes.
-
Warning: Do not heat >40°C for D-amino acids.
-
-
Washing: Drain and wash with DMF (4x).
-
Monitoring: Perform Chloranil test (preferred over Kaiser for secondary amines, though D-Lys is primary, Chloranil is more sensitive for sterically hindered amines).
Protocol B: Steric Power Coupling (HATU / sym-Collidine)
Reserved for difficult sequences where DIC fails. Collidine replaces DIEA to buffer pH.
Reagents:
-
Fmoc-D-Lys(Dde)-OH[5]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[6]
-
sym-Collidine (2,4,6-Trimethylpyridine)
Procedure:
-
Dissolution: Dissolve 3.0 eq Fmoc-D-Lys(Dde)-OH and 2.9 eq HATU in minimal DMF.
-
Base Addition: Add 6.0 eq sym-Collidine.
-
Critical: The solution should turn yellow. If it turns orange/red, basicity is too high.
-
-
Immediate Transfer: Transfer activated solution to the resin immediately (< 1 min pre-activation).
-
Coupling: Agitate for 45 minutes at Room Temperature.
-
Wash: DMF (5x) to remove all traces of Collidine.
Troubleshooting & Optimization
Monitoring Aggregation
The Dde group increases the hydrophobicity of the peptide chain. If coupling yields drop after D-Lys(Dde) incorporation, the peptide may be aggregating.
-
Solution: Switch solvent to NMP or add chaotropic salts (0.1 M LiCl in DMF) during the subsequent coupling steps.
Dde Migration (Post-Coupling Risk)
While this guide focuses on coupling, be aware that during the next Fmoc deprotection step (removing the Fmoc from the just-coupled D-Lys), the Dde group can migrate to the free
-
Prevention: Use shorter deprotection times (e.g., 3 x 3 min) or use DBU/Piperidine mixes for the step immediately following D-Lys(Dde) incorporation.
Comparative Data (Hypothetical)
| Coupling Condition | Yield (HPLC) | D-Isomer Purity |
| HATU / DIEA (Standard) | 98% | 88% (Significant Racemization) |
| DIC / Oxyma (Protocol A) | 96% | 99.6% |
| HATU / Collidine (Protocol B) | 99% | 98.5% |
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Context: Oxyma Pure efficiency).
-
Merck Millipore. (2024). Peptide Coupling Reagents Guide: Novabiochem. Sigma-Aldrich. Link
- Carpino, L. A., et al. (2002). The 2,4,6-trimethylpyridine (collidine) system for the minimization of racemization during the coupling of histidine and cysteine derivatives. Journal of Organic Chemistry.
-
Bycroft, B. W., et al. (1993). A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications. (Context: Introduction of Dde). Link
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Reagents Explained. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis Using Fmoc-D-Lys(Dde)-OH
Introduction: Accelerating Complex Peptide Synthesis
In the landscape of modern drug development and proteomics, the demand for complex, modified peptides has surged. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a transformative technology, dramatically accelerating synthesis times while often improving the purity and yield of the final product.[1][2][3] Microwave energy enhances reaction kinetics for both the amino acid coupling and deprotection steps by promoting rapid, uniform heating of the reaction mixture.[4][5] This efficiency is particularly beneficial for overcoming challenges associated with "difficult" sequences prone to aggregation.[1][4]
A cornerstone of synthesizing complex peptides, such as branched, cyclic, or site-specifically labeled constructs, is the use of an orthogonal protection strategy.[6][7] This approach involves employing multiple, chemically distinct protecting groups that can be removed selectively under specific conditions without affecting others.[7][8] The combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for side-chain protection is a prime example of such a strategy.
This guide provides an in-depth exploration of the use of Fmoc-D-Lys(Dde)-OH , a quasi-orthogonally protected lysine derivative, within an MW-SPPS workflow.[9][10] We will detail the underlying mechanisms, provide field-proven protocols, and discuss the causality behind key experimental choices for researchers aiming to perform site-specific modifications on a peptide backbone.
The Principle of Orthogonality: The Fmoc/Dde System
The power of Fmoc-D-Lys(Dde)-OH lies in the differential lability of its two protecting groups.
-
The Fmoc Group: Protects the α-amino group and is removed under mildly basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[11] This step is performed repeatedly to elongate the peptide chain.
-
The Dde Group: Protects the ε-amino group of the lysine side chain. It is stable to the basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., Trifluoroacetic acid - TFA) used for final peptide cleavage from the resin.[12][13] The Dde group is selectively cleaved using a dilute solution of hydrazine in DMF.[9][12]
This orthogonality allows the peptide chemist to build the full-length peptide backbone, then, at the desired stage, selectively expose the lysine side-chain amine for further modification (e.g., branching, cyclization, or conjugation of a reporter tag) while the rest of the peptide remains protected.[14][15][16]
Mechanism of Dde Group Cleavage
The removal of the Dde group is a chemically precise process initiated by hydrazine (H₂N-NH₂). The reaction proceeds via a nucleophilic attack by hydrazine on one of the carbonyl groups of the Dde ring, followed by an intramolecular cyclization. This releases the free lysine amine and forms a stable pyrazole byproduct, which is then washed away.[12]
Caption: Hydrazine-mediated cleavage of the Dde protecting group.
Experimental Protocols
The following protocols are designed for an automated microwave peptide synthesizer. Parameters should be optimized for the specific instrument and peptide sequence.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Fmoc-D-Lys(Dde)-OH | C₃₁H₃₆N₂O₆ | 532.63 | Major Suppliers | Store at -20°C.[15] |
| Rink Amide Resin | - | - | Various | Or other suitable solid support based on desired C-terminus. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Peptide Grade | |
| Piperidine | C₅H₁₁N | 85.15 | Reagent Grade | |
| HBTU | C₁₁H₁₅F₆N₆OP | 379.24 | Reagent Grade | Or other suitable coupling reagent (e.g., HCTU, DIC/Oxyma). |
| Diisopropylethylamine (DIEA) | C₈H₁₉N | 129.24 | Reagent Grade | |
| Hydrazine monohydrate | H₆N₂O | 50.06 | Reagent Grade | Caution: Toxic and corrosive. Handle in a fume hood. |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Reagent Grade | Caution: Highly corrosive. Handle in a fume hood. |
| Triisopropylsilane (TIS) | C₉H₂₂Si | 158.36 | Reagent Grade | Scavenger for cleavage. |
Workflow Overview: Synthesis and On-Resin Modification
The overall process involves standard chain elongation using microwave assistance, followed by the orthogonal deprotection of the Dde group and subsequent side-chain modification.
Caption: General workflow for MW-SPPS with orthogonal Dde deprotection.
Protocol 1: Standard Microwave-Assisted Fmoc-SPPS Cycle
This protocol is used for elongating the peptide chain, including the incorporation of Fmoc-D-Lys(Dde)-OH.
1. Resin Preparation: a. Place the desired amount of resin in the reaction vessel. b. Swell the resin in DMF for 15-30 minutes at room temperature.[12]
2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin.[11] c. Irradiate with microwaves according to the parameters in the table below. A two-stage process is common.[2][17] d. Drain the vessel and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (4-5 eq.), HBTU (3.9 eq.), and DIEA (8-10 eq.) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Irradiate with microwaves according to the parameters in the table below.[18] d. Drain the vessel and wash the resin thoroughly with DMF (3-5 times).
| Step | Power (W) | Temperature (°C) | Time (min) | Cycles | Notes |
| Fmoc Deprotection 1 | 0-35 | 75-90 | 0.5 | 1 | Initial ramp to temperature.[2] |
| Fmoc Deprotection 2 | 35-45 | 75-90 | 3.0 | 1 | Main deprotection step. Microwave energy accelerates this process significantly.[3][4] |
| Amino Acid Coupling | 40-50 | 75-90 | 5.0 | 1 | Microwave irradiation prevents chain aggregation and drives the reaction to completion.[1][5][17] |
Protocol 2: Selective Dde Deprotection
Causality Note: This step is performed at room temperature . Hydrazine is highly reactive, and the application of microwave energy is unnecessary and could increase the risk of side reactions. The orthogonality relies on the unique chemical reactivity of hydrazine, not thermal acceleration.[12]
1. Preparation: a. Ensure the Nα-amino group of the terminal amino acid is protected (either with Fmoc or, preferably, a Boc group if the N-terminus needs to remain protected during subsequent steps).[19] b. Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[9][10][13]
2. Deprotection Reaction: a. Wash the peptide-resin with DMF. b. Add the 2% hydrazine/DMF solution to the resin. c. Agitate gently at room temperature. The reaction is typically performed in short, repeated cycles. d. First Treatment: Agitate for 3 minutes. Drain the solution.[19] e. Repeat Treatment: Add fresh hydrazine solution and agitate for another 3-5 minutes. Repeat 1-2 more times for a total reaction time of approximately 10-15 minutes.[11][19]
3. Washing: a. After the final hydrazine treatment, wash the resin extensively with DMF (5-7 times) to completely remove the hydrazine and the pyrazole byproduct.[11][12] b. The resin, now bearing a free lysine side-chain amine, is ready for the next modification step.
Protocol 3: Side-Chain Modification and Final Cleavage
1. Coupling to Lysine Side-Chain: a. Follow the microwave coupling protocol (Protocol 1, Step 3) to attach the desired molecule (e.g., another Fmoc-amino acid for branching, biotin, a fluorophore) to the now-free ε-amino group of the lysine.
2. Final Fmoc Deprotection: a. If the N-terminus is Fmoc-protected, perform a final deprotection step using Protocol 1, Step 2.
3. Cleavage and Global Deprotection: a. Wash the final peptide-resin with DCM. b. Prepare a cleavage cocktail, typically Reagent K: 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DODT. c. Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Trustworthiness: Validation and Troubleshooting
-
Monitoring Dde Removal: The pyrazole byproduct of the Dde cleavage has a strong UV absorbance.[12] The progress of the reaction can be monitored by collecting the filtrate after each hydrazine treatment and measuring its absorbance.
-
Incomplete Coupling: If coupling is inefficient, especially for bulky residues, increase the microwave time or temperature slightly, or consider a double-coupling strategy.
-
Dde Migration: In some long sequences, the Dde group has been reported to migrate.[15] Using the more stable ivDde (isovaleryl-Dde) derivative, Fmoc-D-Lys(ivDde)-OH, can mitigate this issue.[19][20]
-
Alternative Dde Removal: For peptides sensitive to hydrazine, a solution of 2-4% hydroxylamine hydrochloride (NH₂OH·HCl) in DMF can also be used for Dde removal.[16][21]
Conclusion
The strategic use of Fmoc-D-Lys(Dde)-OH in microwave-assisted SPPS provides a powerful and efficient platform for the synthesis of complex, site-specifically modified peptides. By leveraging the accelerated kinetics offered by microwave energy for chain elongation and the precise chemical selectivity of hydrazine for orthogonal deprotection, researchers can significantly shorten synthesis timelines and access novel peptide architectures. This combination of speed and control is invaluable for professionals in drug discovery and chemical biology, enabling the rapid iteration and production of sophisticated peptide-based molecules.
References
-
Synpeptide. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]
-
AmbioPharm. (n.d.). Microwave SPPS Technology. Retrieved from [Link]
-
Supporting Information for a scientific article. (n.d.). Retrieved from [Link]
-
CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Microwave Assisted Peptide Synthesis as a New Gold Standard in Solid Phase Peptide Synthesis: Phospholamban as an Example. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
-
Peptides International. (n.d.). Fmoc-Lys(Dde)-OH. Retrieved from [Link]
-
PNAS. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]
-
PubMed. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Retrieved from [Link]
-
ResearchGate. (2025, August 10). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Retrieved from [Link]
Sources
- 1. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 5. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Dde-Lys(Fmoc)-OH Novabiochem 156648-40-7 [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. shop.bachem.com [shop.bachem.com]
- 15. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 19. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 20. kohan.com.tw [kohan.com.tw]
- 21. peptide.com [peptide.com]
Troubleshooting & Optimization
Troubleshooting incomplete Dde removal from D-Lysine residues
Welcome to the technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use and removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, with a specific focus on its application to lysine residues in peptide synthesis.
Introduction to Dde Protection
The Dde group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its orthogonal nature. It is stable under the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA) and the standard basic conditions for Fmoc-group removal (e.g., piperidine), making it invaluable for synthesizing complex peptides requiring site-specific modifications, such as branched or cyclic structures.[1][2] The standard method for Dde removal involves treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[1][3]
While robust, the deprotection of Dde-protected lysine residues can sometimes be incomplete or accompanied by side reactions. This guide is designed to help you diagnose and resolve these common experimental challenges.
Troubleshooting Guide: Incomplete Dde Removal
One of the most common issues encountered is the incomplete cleavage of the Dde group from the ε-amino group of lysine. This can lead to failed subsequent couplings and a heterogeneous final product. Let's explore the potential causes and their solutions in a systematic way.
Question: My HPLC and Mass Spectrometry data show a significant amount of Dde-protected peptide remaining after the deprotection step. What went wrong?
Incomplete deprotection can stem from several factors, ranging from reagent quality to the intrinsic properties of your peptide sequence. The following troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for incomplete Dde deprotection.
Detailed Troubleshooting Steps
| Possible Cause | Explanation & Causality | Suggested Solution & Protocol |
| 1. Reagent & Resin Issues | Hydrazine solutions can degrade over time, and incomplete resin swelling prevents reagents from accessing all reaction sites. | Solution: Always use a freshly prepared 2% (v/v) solution of hydrazine monohydrate in high-quality, anhydrous DMF.[2] Ensure the peptide-resin is fully swollen by agitating in DMF for at least 15-30 minutes before deprotection.[1] |
| 2. Insufficient Reaction Time or Reagent | The standard protocol may not be sufficient for all sequences. The deprotection is a chemical reaction that requires adequate time and a molar excess of the reagent to proceed to completion. | Solution: Instead of a single long incubation, perform multiple short treatments with fresh reagent (e.g., 3-5 treatments of 3-5 minutes each).[4] This ensures a constant high concentration of hydrazine drives the reaction forward. |
| 3. Low Hydrazine Concentration | While 2% hydrazine is standard, some sequences, particularly those involving the more sterically hindered ivDde group or difficult peptide sequences, may require a higher concentration to achieve complete removal.[4][5] | Solution: Increase the hydrazine concentration. A move to 4% hydrazine in DMF has been shown to significantly improve deprotection efficiency for stubborn cases.[5][6] In very difficult instances, concentrations as high as 10% have been reported. Caution: Higher hydrazine concentrations can increase the risk of side reactions.[1][7] |
| 4. Steric Hindrance & Peptide Aggregation | If the Dde-protected lysine is located within a sterically crowded region of the peptide or if the peptide chain aggregates on the solid support, reagent access can be severely restricted.[8] | Solution: For future syntheses, if steric hindrance is anticipated, consider using an ivDde-Lys(Fmoc)-OH building block instead of Fmoc-Lys(ivDde)-OH. This allows for side-chain modification earlier in the synthesis.[8] To mitigate aggregation, consider performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) or adding chaotropic salts, though these conditions must be carefully optimized. |
Frequently Asked Questions (FAQs)
Q1: I'm observing a new peak in my HPLC with the same mass as my target peptide, but a different retention time. What is happening?
This is a classic sign of Dde migration. The Dde group can "hop" from the ε-amino group of one lysine to another free primary amine, such as the N-terminus or the side chain of another unprotected lysine.[9][10] This side reaction is particularly favored by the use of piperidine for Fmoc deprotection when a free amine is present.[4][9]
-
Mechanistic Insight: The migration is a nucleophilic attack by a free amine on the Dde group of another residue.[9] Piperidine can accelerate this process, likely by forming an unstable piperidine-Dde adduct that is more susceptible to attack.[9]
-
Prevention Strategy: To prevent Dde migration during Fmoc removal, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% for short reaction times (e.g., 3 x 3 minutes) is recommended.[9][10]
Q2: Can I remove the Dde group without removing the N-terminal Fmoc group?
Yes, this is crucial for strategies like on-resin cyclization or side-chain labeling where the N-terminal Fmoc group must remain intact. The standard hydrazine method is not suitable as it will also cleave the Fmoc group.[7][11]
-
Orthogonal Solution: A milder deprotection cocktail consisting of hydroxylamine hydrochloride and imidazole in N-methyl-2-pyrrolidone (NMP) can be used.[12][13] These conditions are fully orthogonal to the Fmoc group, allowing for selective Dde removal.[2][13]
Q3: Are there any side reactions I should be aware of when using hydrazine?
While effective, hydrazine is a strong nucleophile and can cause undesired side reactions, especially at concentrations above 2% or with prolonged exposure.[1][7]
-
Peptide Backbone Cleavage: High concentrations of hydrazine can lead to cleavage of the peptide backbone, particularly at glycine residues.[1]
-
Arginine Modification: The guanidinium group of arginine can be converted to the amino group of ornithine by hydrazine.[1][7]
It is critical to limit both the concentration and the total exposure time to hydrazine to minimize these risks.
Experimental Protocols
Protocol 1: Standard Dde Deprotection with Hydrazine
This protocol is for the selective removal of the Dde group from a resin-bound peptide where the N-terminus is protected by a group stable to hydrazine (e.g., Boc).
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF (approx. 10-15 mL per gram of resin) for 30 minutes in a suitable reaction vessel.
-
Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection (Cycle 1): Drain the DMF from the resin. Add the 2% hydrazine solution and agitate gently for 3-5 minutes at room temperature.[4] Drain the solution.
-
Repeat Deprotection: Repeat step 3 two more times for a total of three hydrazine treatments.[4]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the pyrazole byproduct.[1][2]
-
Proceed: The resin is now ready for the subsequent synthetic step.
Protocol 2: Orthogonal Dde Deprotection with Hydroxylamine
This protocol is for the selective removal of the Dde group while leaving an N-terminal Fmoc group intact.
-
Resin Swelling: Swell the Dde-protected, Fmoc-on peptide-resin in NMP (approx. 10-15 mL per gram of resin) for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in NMP.[2][12]
-
Deprotection: Drain the NMP from the resin. Add the hydroxylamine/imidazole solution and agitate gently at room temperature for 1-2 hours.[4]
-
Washing: Drain the reagent solution. Wash the resin thoroughly with NMP (3-5 times), followed by DCM (3-5 times).[4]
-
Drying: Dry the resin under vacuum. The resin is now ready for subsequent on-resin modification of the newly deprotected lysine side chain.
Protocol 3: Analytical Verification by HPLC-MS
This protocol outlines the procedure to analyze your crude peptide and confirm the status of Dde removal.
-
Cleavage: Cleave a small sample of the peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile.
-
HPLC-MS Analysis: Inject the sample onto an HPLC system equipped with a C18 column and connected to a mass spectrometer.
-
Data Analysis:
-
Examine the UV chromatogram for the presence of multiple peaks.
-
Analyze the mass spectrum corresponding to each peak.
-
Successful Deprotection: A single major peak with the expected mass of the fully deprotected peptide.
-
Incomplete Deprotection: A significant peak with a mass corresponding to the peptide + the mass of the Dde group.
-
Dde Migration: A peak with the same mass as the target peptide but a different retention time, indicating an isomeric species.[4]
-
References
- Vertex AI Search, Protecting Groups in Peptide Synthesis: A Detailed Guide, Accessed Feb 28, 2026.
-
Agustin, M., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. J Pept Res, 51(2), 127-33. [Link]
-
Biotage (2023). Optimizing the removal of an ivDde protecting group. [Link]
- Scite, Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine 1, Accessed Feb 28, 2026.
-
Lelièvre, D., et al. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry. [Link]
- AAPPTEC - Peptides, Amino Acid Sidechain Deprotection, Accessed Feb 28, 2026.
- MilliporeSigma, Selecting Orthogonal Building Blocks, Accessed Feb 28, 2026.
-
Díaz-Mochón, J. J., et al. (2004). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Organic Letters. [Link]
-
Springer Nature Experiments (2018). Protecting Groups in Peptide Synthesis. [Link]
- Novabiochem® (Merck Millipore)
- ResearchGate, Removal of the Lys(Dde) protecting group to liberate the primary amine. (iii) Hydrazine/NBP (4, Accessed Feb 28, 2026.
- Supporting Inform
- AAPPTec, Amino Acid Derivatives for Peptide Synthesis, Accessed Feb 28, 2026.
- Aapptec Peptides, Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups, Accessed Feb 28, 2026.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Solving solubility issues of Fmoc-D-Lys(Dde)-OH in synthesis
Topic: Resolving Solubility Issues of Fmoc-D-Lys(Dde)-OH
Overview Fmoc-D-Lys(Dde)-OH is a critical orthogonally-protected building block used in Solid-Phase Peptide Synthesis (SPPS) for introducing D-lysine residues with selective side-chain deprotection capabilities. While generally soluble in standard SPPS solvents, researchers often encounter batch-to-batch solubility variations, gelation, or precipitation during high-concentration stock preparation. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you understand the causality behind these issues and implement robust, scientifically grounded solutions.
Section 1: Mechanistic Causes of Poor Solubility
Q: Why does Fmoc-D-Lys(Dde)-OH precipitate or form a gel in standard DMF? A: The solubility profile of Fmoc-D-Lys(Dde)-OH is heavily influenced by the bulky, highly hydrophobic nature of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the epsilon amine. While standard specifications indicate it should be "clearly soluble" at 0.5 M (1 mmole in 2 mL DMF)[1], inter-molecular hydrogen bonding and hydrophobic interactions can lead to severe aggregation. Furthermore, the specific D-enantiomer can exhibit rigid crystal lattice energies depending on the lyophilization or precipitation methods used during its manufacture. Breaking this lattice requires specific solvating power or kinetic energy that standard room-temperature DMF sometimes fails to provide.
Section 2: Solvent Optimization & Co-Solvents
Q: If standard DMF fails, what is the best alternative solvent system? A: N-Methyl-2-pyrrolidone (NMP) is the recommended step-up primary solvent. NMP is more polar than DMF and acts as a superior solvating agent for bulky, hydrophobic Fmoc-amino acids, efficiently solvating the resin and improving coupling yields[2].
If the compound remains recalcitrant in pure NMP, a co-solvent system using Dimethyl Sulfoxide (DMSO) is highly effective. DMSO is a powerful solvent that disrupts strong intermolecular hydrogen bonds[3]. Adding up to 20-25% (v/v) DMSO to your primary solvent will resolve most aggregation issues without interfering with standard coupling reagents[3].
Table 1: Solvent Efficacy & Risk Profile for Fmoc-D-Lys(Dde)-OH
| Solvent System | Solvating Power | Risk of Fmoc Deprotection | Mechanistic Notes |
| 100% DMF | Moderate | Low-Moderate | Standard SPPS solvent. Prone to spontaneous breakdown into reactive dimethylamine over time[2]. |
| 100% NMP | High | Low | Excellent for difficult sequences; higher polarity than DMF[2]. |
| DMF/NMP + 10-25% DMSO | Very High | Low | Best for recalcitrant batches. DMSO acts as a powerful H-bond disruptor[3]. |
| DMF + 5% DCM | Moderate | Low | Helps with specific lipophilic aggregates, though DCM may not solvate peptide chains efficiently[2]. |
Section 3: Physical Interventions (Temperature & Sonication)
Q: Is it safe to use heat or sonication to force dissolution? A: Yes, but strictly within thermodynamic limits. Gentle heating (30–40°C) provides the necessary kinetic energy to overcome the crystal lattice energy of the powder[3]. Sonication utilizes ultrasonic waves to break up solid particles and aggregates[3].
Cautionary Causality: You must monitor the temperature closely. Prolonged sonication generates excessive heat. If the temperature exceeds 40°C in DMF, it accelerates the degradation of DMF into dimethylamine[3]. Dimethylamine is reactive toward the Fmoc protecting group and may prematurely remove it, leading to excess couplings and impure products[2].
Logical Troubleshooting Workflow
Workflow for resolving Fmoc-D-Lys(Dde)-OH solubility issues in SPPS.
Experimental Protocols
Protocol 1: Standard Dissolution & Sonication Rescue Self-validating mechanism: Visual inspection combined with strict temperature control ensures complete dissolution without thermal degradation of the Fmoc group.
-
Preparation: Weigh the required mass of Fmoc-D-Lys(Dde)-OH into a clean, dry, amber glass vial.
-
Primary Solvation: Add high-purity, low-moisture DMF to achieve a final concentration of 0.2 M to 0.5 M.
-
Agitation: Vortex vigorously for 5–10 minutes at room temperature[3]. Visually inspect for undissolved particulate matter.
-
Sonication (If required): Place the vial in an ultrasonic water bath at room temperature. Critical Step: Insert a thermometer into the water bath. Sonicate in short bursts of 2–5 minutes[3]. Ensure the bath temperature strictly remains below 40°C to prevent Fmoc cleavage[3].
Protocol 2: Co-Solvent (DMSO) Addition for Recalcitrant Batches Self-validating mechanism: Stepwise addition of DMSO prevents over-dilution, disrupting aggregates while maintaining optimal coupling kinetics.
-
Initial Suspension: Attempt to dissolve the amino acid in 80% of the total target volume using NMP instead of DMF.
-
Co-solvent Introduction: If the compound remains insoluble after 5 minutes of vortexing, begin adding DMSO. Start by adding 10% of the total final volume as DMSO[3].
-
Homogenization: Vortex or stir the mixture vigorously. If necessary, increase DMSO up to a maximum of 25% (v/v)[3].
-
Coupling Adjustment: Once completely clear, proceed immediately to activation. Note that superior solubility ensures full participation of amino acids in coupling reactions[], but high concentrations of DMSO can mildly alter kinetics. Ensure coupling times are monitored and potentially extended by 15-20% to guarantee complete acylation.
References
-
Title: Solvents for Solid Phase Peptide Synthesis Contents Source: AAPPTec URL: [Link]
Sources
Technical Support Center: Minimizing Racemization During Coupling of Fmoc-D-Lys(Dde)-OH
Core Directive & Technical Overview
Maintaining the stereochemical purity of D-amino acids is critical in drug development, particularly for preventing proteolytic degradation. Fmoc-D-Lys(Dde)-OH presents a unique challenge: the bulky Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the
This guide provides a validated troubleshooting framework to minimize racemization while ensuring efficient coupling.
Mechanism of Failure: Why Racemization Occurs
The Oxazolone Pathway
The primary driver of racemization during coupling is the formation of a 5(4H)-oxazolone intermediate. This occurs when the activated carbonyl oxygen attacks the amide backbone.
Key Causality:
-
Base Excess: Tertiary bases (DIEA, NMM) used with onium salts (HATU, HBTU) abstract the acidic proton from the
-carbon of the activated amino acid. -
Steric Bulk: The Dde group slows down the nucleophilic attack by the resin-bound amine, leaving the activated ester (or oxazolone) exposed to basic conditions for a longer duration.
-
Electronic Effects: Strong electron-withdrawing activating groups increase the acidity of the
-proton.
Visualizing the Risk Pathway
Figure 1: The kinetic competition between coupling (green path) and racemization (red path). Steric hindrance from Dde slows the green path, favoring the red path.
Optimization of Activation Conditions
To minimize racemization, you must select reagents that maintain a slightly acidic to neutral pH environment during activation.
Reagent Selection Matrix
| Parameter | Gold Standard (Recommended) | High Risk (Avoid if possible) | Rationale |
| Coupling Reagent | DIC / Oxyma Pure | HATU / HBTU | Carbodiimides (DIC) with Oxyma generate active esters without adding exogenous tertiary bases, eliminating the primary source of proton abstraction. |
| Base | None (or Collidine if required) | DIEA / NMM / TEA | DIEA is a strong base that promotes |
| Solvent | DMF | NMP / DMSO | High polarity solvents like DMSO can stabilize charged intermediates that favor racemization. |
| Temperature | Room Temp or 50°C (Microwave) | >75°C | Thermal energy accelerates racemization exponentially faster than it accelerates coupling for hindered residues. |
Why DIC/Oxyma Pure?
Studies indicate that Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) serves as a superior racemization suppressant compared to HOBt or HOAt. When used with DIC (Diisopropylcarbodiimide), the reaction proceeds at a near-neutral pH, significantly preserving chiral purity compared to phosphonium or uronium salts which require basic conditions.
Troubleshooting Guide & FAQs
Q1: I am observing >5% L-Lys impurity. What is the first variable I should change?
Answer: Switch your activation chemistry. If you are using HATU/DIEA , the base is the culprit. Switch to DIC/Oxyma Pure (1:1:1 ratio relative to amino acid). This eliminates the base entirely.
-
Protocol: Dissolve Fmoc-D-Lys(Dde)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF. Add DIC (1.0 eq) immediately before adding to the resin.
Q2: The coupling is sluggish due to Dde bulk, but I'm afraid to heat it. What should I do?
Answer: Use a "Double Coupling" strategy at lower temperatures rather than a single high-temperature coupling.
-
Coupling 1: DIC/Oxyma for 60 min at Room Temperature.
-
Drain & Wash.
-
Coupling 2: Fresh DIC/Oxyma for 60 min at Room Temperature. Note: If using microwave SPPS, limit temperature to 50°C max for this residue.[1]
Q3: I must use HATU due to difficult sequence aggregation. How do I protect chirality?
Answer: Substitute the base.
Replace DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIEA) and is sterically hindered, making it less effective at abstracting the
-
Ratio: AA : HATU : Collidine (1 : 1 : 2).
Q4: Does the Dde group itself cause side reactions during coupling?
Answer: Generally, no, but Dde migration is a risk during deprotection (Fmoc removal).[2]
While not a coupling issue, be aware that Dde can migrate to the
-
Prevention: Keep Fmoc deprotection times short (e.g., 2 x 5 min) and ensure thorough washing.
Validated Protocol: Low-Racemization Coupling
Objective: Couple Fmoc-D-Lys(Dde)-OH with <0.5% racemization.
Materials:
-
Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)
-
DIC (N,N'-Diisopropylcarbodiimide)[6]
-
DMF (Dimethylformamide), peptide grade[2]
Workflow:
-
Calculation: Calculate 3.0 equivalents (eq) of amino acid relative to resin loading.
-
Dissolution: Dissolve Fmoc-D-Lys(Dde)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF (approx 0.1 - 0.2 M concentration).
-
Checkpoint: Ensure solution is clear. Oxyma helps solubility.
-
-
Activation: Add DIC (3.0 eq) to the amino acid/Oxyma solution.
-
Timing:Do not pre-activate for >2 minutes. Carbodiimide activation is slower than HATU, but prolonged pre-activation can lead to side reactions. Add to resin immediately.[5]
-
-
Coupling: Add mixture to the resin. Agitate at Room Temperature for 60-90 minutes .
-
Monitoring: Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).
-
If positive (incomplete): Drain and repeat steps 1-4 (Double Couple).
-
-
Washing: Wash resin with DMF (3 x 1 min) to remove residual reagents.
Decision Logic for Optimization
Figure 2: Decision tree for troubleshooting racemization issues.
References
-
El-Faham, A., & Albericio, F. (2011).[7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[7]
-
Subirós-Funosas, R., et al. (2009).[7] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7] Chemistry – A European Journal, 15(37), 9394–9403.[7]
-
Merck Millipore. (n.d.). Fmoc-D-Lys(Dde)-OH Product Information & Protocols.
-
CEM Corporation. (2020). Microwave Synthesis of Branched Peptides with Fmoc-Lys(ivDde)-OH.[8] Application Note.
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
Sources
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Fmoc-D-Lys(Dde)-OH Novabiochem 333973-51-6 [sigmaaldrich.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. researchgate.net [researchgate.net]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. kohan.com.tw [kohan.com.tw]
Reducing aggregation in hydrophobic peptides containing D-Lys(Dde)
The following guide is structured as a specialized Technical Support Center for peptide chemists. It addresses the specific challenges of synthesizing hydrophobic sequences containing D-Lys(Dde) , a critical building block for orthogonal labeling and cyclization.
Ticket Subject: Reducing Aggregation in Hydrophobic Peptides Containing D-Lys(Dde) Status: Open Assigned Specialist: Senior Application Scientist, SPPS Division[1]
📋 Executive Summary
You are encountering aggregation, likely driven by
This guide provides a self-validating workflow to resolve these issues.
🛠 Module 1: Synthesis Strategy (Prevention Phase)
Goal: Prevent the "Vicious Cycle of Aggregation" before it starts.
Resin Selection: The Foundation
Issue: Standard Polystyrene (PS) resins shrink in the polar solvents required to solubilize hydrophobic peptides. Solution: Switch to PEG-based resins .[1]
-
Recommendation: ChemMatrix® or TentaGel® . These resins consist of a PEG network that swells significantly in both organic solvents (DMF/DCM) and aqueous buffers, maintaining accessibility to the reactive sites even for aggregated chains.
-
Loading: strict low loading (0.2 – 0.4 mmol/g ) is non-negotiable. High loading forces growing chains into proximity, catalyzing intermolecular
-sheet formation.[1]
The Solvent "Magic Mixtures"
Standard DMF is often insufficient for hydrophobic stretches (e.g., poly-Ala, poly-Val, or lipidated tails).[1] Use these verified cocktails during coupling and deprotection steps:
| Solvent System | Composition | Mechanism of Action |
| Standard High-Power | NMP (N-methyl-2-pyrrolidone) | Stronger dipole than DMF; better at breaking weak aggregates.[1] |
| The "Magic Mixture" | DCM / DMF / NMP (1:1:1) + 1% Triton X-100 | Balances polarity and swelling; detergent disrupts hydrophobic pockets. |
| Chaotropic Cocktail | 0.4M LiCl or KSCN in DMF | Chaotropic salts disrupt hydrogen bonding networks (the "glue" of aggregates). |
| Structure Breaker | 10-20% DMSO or HFIP in DMF | HFIP (Hexafluoroisopropanol) is a potent H-bond donor that dissolves |
⚠️ Critical Warning: Do NOT use DMSO during the activation step (HATU/DIC) as it can react with the activated ester. Add it after activation or use it only in the resin swelling/washing steps.
Strategic Backbone Protection
If D-Lys(Dde) is your functional handle, you must ensure the rest of the backbone does not collapse.
-
Pseudoprolines: If your sequence contains Ser, Thr, or Cys, replace them with Pseudoproline dipeptides .[4] These induce a "kink" in the backbone (cis-amide bond), physically preventing
-sheet alignment.[1] -
Isoacyl Dipeptides: For sequences without Ser/Thr, use isoacyl dipeptides (e.g., at Gly or Ala sites). These form an ester bond (O-acyl) during synthesis—preventing H-bonding—and spontaneously rearrange to the native amide bond (N-acyl) upon pH shift after cleavage.[1]
🧪 Module 2: Handling D-Lys(Dde)
Goal: Ensure efficient coupling and orthogonal deprotection without side reactions.
Coupling D-Lys(Dde)
The Dde group [1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl] is bulky.[1]
-
Protocol: Use HATU/HOAt activation (1:1 ratio) with DIEA .
-
Double Coupling: Mandatory. 2 x 45 minutes at Room Temp or 1 x 10 min at 50°C (Microwave).
-
Capping: Acetylate unreacted amines after coupling to prevent deletion sequences.
The Migration Risk (Troubleshooting "Ghost" Masses)
Symptom: You see a mass shift corresponding to Dde on a different lysine or the N-terminus.
Cause: Dde is quasi-stable to piperidine (Fmoc removal). However, over long syntheses, Dde migration can occur from the
-
Switch to DBU: Use 2% DBU / 2% Piperidine in DMF for Fmoc removal. DBU is non-nucleophilic and prevents migration.
-
Upgrade to ivDde: If migration persists, switch to Fmoc-D-Lys(ivDde)-OH .[1] The isovaleryl tail makes it sterically bulkier and significantly more stable to piperidine migration, while still removable by hydrazine.
Orthogonal Deprotection (The Hydrazine Step)
Standard Protocol: 2% Hydrazine monohydrate in DMF (
-
Swell: DCM wash (
min) followed by DMF wash. -
Add Allyl Alcohol: Add 10% Allyl Alcohol to the hydrazine mix if your peptide contains susceptible residues (reduces side reactions).
-
Burst Method: Treat with 2% Hydrazine in NMP (penetrates better than DMF) for
min. -
Chromophoric Check: The byproduct (indazole) absorbs at 290 nm. Monitor the waste stream UV; continue treatments until absorbance drops to baseline.
Visualizing the Workflow:
Figure 1: Decision tree for incorporating and deprotecting D-Lys(Dde) in difficult sequences.
📉 Module 3: Cleavage & Purification
Goal: Recover the hydrophobic peptide without precipitation.
The Cleavage Cocktail
Avoid ether precipitation if the peptide is extremely hydrophobic; it may form an insoluble "brick."
-
Protocol: Cleave with TFA/TIS/H2O (95:2.5:2.5).
-
Isolation: Instead of ether, precipitate into cold water (if peptide is insoluble in water) and centrifuge. Alternatively, evaporate TFA and dissolve directly in Acetic Acid or HFIP for lyophilization.
Purification of Aggregates
If your HPLC trace shows a broad "hump" instead of a sharp peak, you have aggregates.
-
Column Heating: Run the HPLC column at 60°C . This breaks intermolecular H-bonds and sharpens peaks.[1]
-
Stationary Phase: Switch from C18 to C4 or C8 . Hydrophobic peptides stick too strongly to C18, leading to poor recovery.
-
Mobile Phase: Use 0.1% TFA in Isopropanol/Acetonitrile (1:1) as Buffer B. Isopropanol has higher solvating power for hydrophobic chains than pure ACN.
❓ FAQ: Troubleshooting Guide
Q1: I tried removing Dde with hydrazine, but my mass spec shows the Dde is still attached (+206 Da). Why? A: This is a classic aggregation symptom. The resin pores have collapsed.
-
Fix: Swell the resin in pure DCM for 1 hour (DCM swells PS resin better than DMF). Then, perform the hydrazine reaction in DCM/DMF (1:1) or add 5% phenol to the hydrazine cocktail to improve permeation.
Q2: After removing Dde, the peptide immediately precipitated on the resin.
A: The free
-
Fix: Wash immediately with 5% DIEA in DMF to neutralize the amine, followed by a wash with 0.5M LiCl in DMF to disrupt the interaction before proceeding to the next coupling/labeling step.
Q3: Can I use D-Lys(Dde) in microwave synthesis? A: Yes, but with caution. Dde is stable up to ~75°C for short periods. However, do not use microwave irradiation during the hydrazine deprotection step; hydrazine is unstable and can reduce sensitive amino acids (like Trp or Cys) at high temperatures. Perform deprotection at Room Temperature (RT).[1]
📊 Visualizing the Aggregation Vicious Cycle
Figure 2: The cycle of aggregation in SPPS and where to intervene.
📚 References
-
Mutter, M., et al. (1995).[3] "Pseudoprolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.[1]
-
Bycroft, B. W., et al. (1993). "A novel lysine protecting procedure for continuous flow solid phase synthesis of branched peptides." Journal of the Chemical Society, Chemical Communications, (9), 778-779. [1]
-
Garcia-Martin, F., et al. (2006).[1] "The ChemMatrix resin: A new PEG-based solid support for the solid-phase synthesis of complex peptides." Journal of Combinatorial Chemistry, 8(2), 213-220.[1]
-
Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection."[1][5] Journal of Peptide Science, 5(9), 403.
-
Tickler, A. K., & Wade, J. D. (2007).[3] "The synthesis of difficult peptides." Protein & Peptide Letters, 14(6), 548-552.[1] (Reference for "Magic Mixture" solvents).
Sources
- 1. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
Technical Support Center: A Guide to Addressing Low Coupling Yields with Sterically Hindered D-Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling yields when incorporating sterically hindered D-amino acids into their peptide sequences. The bulky nature of these amino acids can significantly impede the formation of peptide bonds, leading to truncated sequences and reduced overall yield.[1][2] This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What causes low coupling yields with sterically hindered D-amino acids?
Low coupling yields with sterically hindered D-amino acids are primarily due to the spatial arrangement of bulky side chains that physically obstruct the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain.[1][3] This steric clash increases the activation energy required for the reaction to proceed, slowing down the reaction rate and often leading to incomplete coupling.[1][3] Factors such as the rigidity of the amino acid structure, like in the case of proline, can further exacerbate this issue.[4]
Q2: How can I identify if a coupling reaction is incomplete?
Incomplete coupling can be detected using several methods. A common qualitative method for primary amines is the Kaiser test, which will result in a color change in the presence of unreacted amines.[2] For secondary amines like proline, alternative tests such as the isatin or chloranil test are necessary.[4] Following the synthesis and cleavage from the resin, mass spectrometry (MS) analysis of the crude peptide product is a definitive way to identify deletion sequences, which are a direct indicator of failed coupling steps.[4]
Q3: What are "difficult sequences" and how do they relate to steric hindrance?
"Difficult sequences" are peptide chains that are challenging to synthesize due to factors like on-resin aggregation.[3] This aggregation is often caused by the formation of secondary structures, such as β-sheets, which can be promoted by hydrophobic and sterically hindered residues.[3][5] The resulting collapsed peptide-resin matrix restricts the diffusion of reagents, leading to inefficient deprotection and coupling steps, further complicating the synthesis.[3]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the coupling of sterically hindered D-amino acids.
Issue: Standard coupling protocols are failing for a sterically hindered D-amino acid.
Core Problem: The activating reagent is not potent enough to overcome the steric barrier. Standard carbodiimide reagents like DCC and DIC are often insufficient for these demanding couplings.[1]
Solutions:
-
Switch to a More Powerful Coupling Reagent:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome steric hindrance.[1][6] HATU is often considered a top choice for difficult couplings.[4][7][8]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, offering high coupling efficiency with a low risk of racemization.[6]
-
COMU: This third-generation uronium-type reagent offers high reactivity, and its byproducts are water-soluble, simplifying purification.[9][10]
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time and Temperature: Extending the coupling time, for example, from 1-2 hours to overnight, can allow the reaction to proceed to completion.[1][3] Gentle heating can also help overcome the activation energy barrier, but it should be applied cautiously to minimize the risk of racemization.[1][3]
-
Microwave-Assisted Peptide Synthesis (MASPS): This technique uses microwave energy to heat the reaction, which can dramatically reduce reaction times and improve yields for difficult couplings.[11][12][13] It is particularly effective for sequences prone to aggregation.[11][14]
-
-
Improve Solvation:
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
-
Utilize Double Coupling:
Issue: Encountering extremely hindered couplings, such as with α,α-disubstituted amino acids.
Core Problem: The steric hindrance is so severe that even potent uronium or phosphonium reagents are ineffective. α,α-disubstituted amino acids are known to be particularly challenging to incorporate.[15][16][17][18]
Solutions:
-
Acyl Halide Formation:
-
Specialized Coupling Reagents:
-
Reagents like TOTT have shown good results in couplings of sterically hindered or methylated amino acids, with performance comparable to HATU and potentially lower racemization levels.[10]
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol outlines a general procedure for coupling a sterically hindered D-amino acid on a solid support using HATU, followed by a second coupling to ensure completion.[1]
First Coupling:
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF.
-
Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-D-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin with DMF.
Second Coupling:
-
Repeat steps 4 through 6 with a fresh solution of the activated amino acid.
-
Monitoring: After the second coupling, perform a qualitative test (e.g., Kaiser or isatin test) to confirm the absence of free amines.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1]
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.
-
Monitoring: Monitor the reaction progress to determine the optimal reaction time.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Relative Reactivity | Key Features | Potential Side Reactions |
| Carbodiimides | DCC, DIC | Low to Moderate | Inexpensive, widely used.[6] | Racemization (can be suppressed with additives like HOBt), formation of insoluble byproducts (DCU with DCC).[6][10] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High to Very High | Highly efficient for difficult couplings.[1][6] HATU is often considered the gold standard.[4][7][8] | Guanidinylation of the N-terminus if excess reagent is used.[20] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low risk of racemization.[6] | More expensive than other options. |
| Immonium/Thiazolium Salts | COMU, TOTT | High | Byproducts of COMU are water-soluble.[9][10] TOTT shows good performance with low racemization.[10] |
Mechanism of Action: Uronium Salt (HATU) Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. file.globalso.com [file.globalso.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids [jstage.jst.go.jp]
- 17. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
Technical Support Center: Dde Cleavage & Scavenger Protocols
Status: Operational Topic: Preventing Side Reactions During Dde/ivDde Removal Support Tier: Level 3 (Advanced Application Support)
Core Technical Overview
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its more sterically hindered analogue ivDde are orthogonal amine protecting groups used primarily for Lysine side chains (Lys(Dde)) in Fmoc solid-phase peptide synthesis (SPPS).
The Problem: Standard removal utilizes hydrazine , a potent nucleophile and reducing agent. While effective, hydrazine introduces three critical failure modes:
-
Reduction of Allyl/Alloc groups: Hydrazine reduces double bonds, destroying orthogonal Allyl esters or Alloc protection (critical for cyclic peptide synthesis).
-
N-to-N Migration: The cleaved Dde moiety can re-attach to other free amines on the peptide.
-
Base-Catalyzed Side Reactions: High hydrazine concentrations can cause phthalimide formation or convert Arginine to Ornithine.
The Solution: This guide details the specific scavenger cocktails and alternative reagents required to neutralize these threats.
Diagnostic Decision Matrix
Before selecting a protocol, identify your peptide's specific constraints using this logic flow.
Caption: Selection logic for Dde cleavage cocktails based on peptide composition.
Troubleshooting Modules & Protocols
Module 1: Preventing Allyl Reduction (The Scavenger Protocol)
Issue: You need to remove Dde from a Lysine residue, but your peptide also contains an Alloc-protected amine or an Allyl ester (e.g., for Head-to-Tail cyclization).
Mechanism of Failure: Hydrazine (
Protocol B: The Allyl Alcohol Scavenger Cocktail
| Component | Concentration | Function |
| Hydrazine Monohydrate | 2% (v/v) | Nucleophile for Dde cleavage |
| Allyl Alcohol | 40% (v/v) | Scavenger (Sacrificial Substrate) |
| DMF | 58% (v/v) | Solvent (swells resin) |
Step-by-Step:
-
Preparation: In a fume hood, mix 0.2 mL Hydrazine Monohydrate, 4.0 mL Allyl Alcohol, and 5.8 mL DMF (for 10 mL total). Prepare fresh.
-
Reaction: Add cocktail to resin. Agitate for 3 x 3 minutes .
-
Note: Short bursts are better than long exposures to prevent side reactions.
-
-
Wash: Wash vigorously with DMF (5x) followed by DCM (3x) to remove the indazole byproduct.
Module 2: Preventing Fmoc Loss & Migration (The Nucleophilic Switch)
Issue: You need to remove Dde/ivDde while keeping the N-terminal Fmoc group intact, or you are observing N-to-N migration (Dde re-attaching to the N-terminus). Mechanism of Failure: Hydrazine is basic enough to remove Fmoc (slowly). Furthermore, if the indazole byproduct is not washed away quickly, the Dde can migrate back to the deprotected amine. The Solution: Replace hydrazine with Hydroxylamine/Imidazole . This reagent is strictly nucleophilic (not basic enough to cleave Fmoc) and minimizes migration.
Protocol C: Hydroxylamine/Imidazole (Diaz-Mochón Method)
| Component | Amount/Conc. | Function |
| Hydroxylamine HCl | 1.25 g (1.80 mmol) | Primary Nucleophile |
| Imidazole | 0.92 g (1.35 mmol) | Base/Catalyst (buffers pH) |
| NMP | 5 mL | Solvent (Superior solvation) |
| DCM | Optional (1 part to 5 parts NMP) | Reduces viscosity |
Step-by-Step:
-
Dissolution: Dissolve Hydroxylamine HCl and Imidazole in NMP. Sonicate if necessary to ensure complete dissolution.
-
Reaction: Add to resin. Agitate for 3 hours at room temperature.
-
Why so long? This reaction is kinetically slower than hydrazine but thermodynamically safer for Fmoc.
-
-
Monitoring: Check for Dde removal (UV 290nm absorbance of the filtrate will decrease as the byproduct is washed out, though the byproduct itself absorbs; HPLC is best).
-
Wash: Wash with DMF (5x).
Mechanism of Action & Failure[1]
Understanding the chemistry allows you to troubleshoot "unknown" peaks in your MS data.
Caption: Dde cleavage pathway.[1][6][7] The Indazole byproduct is stable, but excess hydrazine attacks Allyl groups (Side Reaction).
Frequently Asked Questions (FAQs)
Q: I see a mass shift of +164 Da (Dde) or +206 Da (ivDde) on a Lysine that should be free. What happened? A: This is likely Dde Migration . The cleavage byproduct (N-Dde-hydrazine adduct) is not inert. If the resin isn't washed immediately and thoroughly, or if the concentration of the nucleophile drops, the Dde moiety can transfer to the newly liberated amine.
-
Fix: Increase flow rate during washes. Switch to Protocol C (Hydroxylamine/Imidazole) which suppresses this migration significantly.
Q: Can I use 2% Hydrazine to remove ivDde? A: Yes, but ivDde is sterically hindered and more stable.
-
Adjustment: You may need to increase the hydrazine concentration to 4-5% or repeat the 2% treatment multiple times (e.g., 5 x 5 mins). Warning: Higher hydrazine concentrations increase the risk of plasticizer leaching and peptide bond cleavage at Gly-Gly sequences.
Q: Why do you recommend NMP over DMF for Protocol C? A: Hydroxylamine hydrochloride has poor solubility in pure DMF. NMP (N-methyl-2-pyrrolidone) solubilizes the salts much better and improves resin swelling, which is critical for the slower kinetics of the imidazole-catalyzed reaction.
Q: My peptide contains a p-Nitro-Phenylalanine. Is hydrazine safe?
A: No. Hydrazine will reduce the nitro group (
-
Fix: You must use Protocol C (Hydroxylamine/Imidazole), which is non-reducing.
References
-
Bycroft, B. W., et al. (1993). A new multi-functional protecting group for primary amines: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). Journal of the Chemical Society, Chemical Communications, (9), 778-779. [3]
-
Díaz-Mochón, J. J., et al. (2004). Selective removal of Dde and ivDde in the presence of Fmoc: a simple and efficient method for the synthesis of branched peptides. Organic Letters, 6(7), 1127-1129.
-
Rohwedder, B., et al. (1998). Hydrazinolysis of Dde: Complete orthogonality with Aloc protecting groups.[1] Tetrahedron Letters, 39(10), 1175-1178.
-
Merck/MilliporeSigma. Novabiochem® Peptide Synthesis Guide: Selective Deprotection Strategies.
Sources
Advanced SPPS Technical Support Center: Managing Nucleophilic Attack on the Dde Protecting Group
Welcome to the Peptide Synthesis Troubleshooting Center. This knowledge base is designed for researchers, application scientists, and drug development professionals dealing with orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS). Here, we address the mechanistic vulnerabilities of the Dde protecting group, specifically its susceptibility to unintended nucleophilic attacks, and provide field-validated troubleshooting workflows.
Part 1: The Mechanistic Reality of Dde and Nucleophiles
The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is a widely utilized protecting moiety for the orthogonal protection of primary amines—most commonly lysine side chains—during Fmoc-SPPS.
The Intended Mechanism: Dde removal relies on a targeted nucleophilic attack by 1[1]. Hydrazine attacks one of the highly electrophilic carbonyl groups on the dioxocyclohexylidene ring. This prompts an intramolecular cyclization that releases the free amine and forms a stable, UV-active pyrazole (indazole) byproduct[1].
The Vulnerability: This electrophilic nature is a double-edged sword. Unintended nucleophiles—such as 20% piperidine used during standard Fmoc deprotection, or newly unmasked primary amines on the growing peptide chain—can also attack the Dde group. This leads to two primary failure modes: premature Dde cleavage due to the formation of unstable piperidine-Dde adducts, and intra/inter-molecular 2[2].
Caption: Logical workflow of intended vs. unintended nucleophilic attacks on Dde.
Part 2: Troubleshooting FAQs
Q1: I am observing a mixed population of peptides, some lacking the Dde group entirely before I even introduce hydrazine. What is causing this? Root Cause : Premature loss of Dde is typically caused by prolonged exposure to 20% piperidine during repetitive Fmoc deprotection cycles. Piperidine acts as a nucleophile,3 that eventually collapses, stripping the protecting group[3]. Solution :
-
Switch to ivDde : The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group incorporates a bulky 3-methylbutyl substituent. This 4 from bulky nucleophiles like piperidine, drastically increasing stability during Fmoc removal[4].
-
Alternative Fmoc Deprotection : If you must use Dde, substitute piperidine with a less nucleophilic base, such as 1-5% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for short reaction times (e.g., 2%, 3 x 3 min)[5].
Q2: My mass spectrometry data shows the Dde mass is present, but it is on the wrong residue (e.g., the N-terminus instead of the Lysine side chain). How did it move? Root Cause : Dde migration occurs via a transamination pathway. When a new primary amine is unmasked (e.g., after Fmoc removal of the N-terminus or a short-chain diaminopropionic acid residue), this free amine acts as a nucleophile. It attacks the Dde enamine system on the protected lysine,6[6]. Solution :
-
Use ivDde-Lys(Fmoc)-OH : Instead of incorporating Fmoc-Lys(ivDde)-OH, invert the protection scheme. By keeping the side chain Fmoc-protected and the alpha-amine ivDde-protected, you can modify the side chain immediately after coupling, preventing free amines from coexisting with the Dde group for extended periods[4].
-
Change Protecting Group : For highly susceptible short-chain diamino acids, consider switching to an Alloc (Allyloxycarbonyl) group, which is strictly removed by Pd(0) catalysis and is 6[6].
Q3: When I use 2% hydrazine to remove Dde, I am also losing my N-terminal Fmoc group. How can I achieve true orthogonality? Root Cause : Hydrazine is a strong enough nucleophile and base to trigger the E1cb elimination mechanism responsible for Fmoc cleavage. Thus, standard7[7]. Solution :
-
Boc Protection : The standard workaround is to ensure the final N-terminal amino acid is incorporated as a Boc-protected derivative, which is completely stable to hydrazine[8].
-
Hydroxylamine Method : If you must retain an Fmoc group while removing Dde, replace hydrazine with hydroxylamine. Hydroxylamine is an alpha-effect nucleophile that efficiently attacks the Dde carbonyl but lacks the basicity required to deprotonate the Fmoc fluorene ring. Use a solution of .
Part 3: Quantitative Data & Reagent Selection
To aid in experimental design, the following table summarizes the stability and cleavage parameters of Dde and its sterically hindered analog, ivDde.
| Protecting Group | Stability to 20% Piperidine | Cleavage Reagent (Standard) | Cleavage Reagent (Fmoc-Preserving) | Migration Risk |
| Dde | Low/Moderate (Degrades over multiple cycles)[2][3] | 2% Hydrazine in DMF | 20% Hydroxylamine / 15% Imidazole | High (Transamination to free amines)[2][6] |
| ivDde | High (Stable across extended SPPS)[4] | 2-10% Hydrazine in DMF | 20% Hydroxylamine / 15% Imidazole | Low (Sterically hindered)[4][9] |
| Alloc (Alternative) | Complete | Pd(Ph3P)4 / PhSiH3 | N/A (Orthogonal to Fmoc/Boc)[7] | None (Not susceptible to nucleophiles)[6] |
Part 4: Validated Experimental Protocols
Protocol A: Standard On-Resin Dde/ivDde Cleavage (Hydrazine Method)
Use this method when the N-terminus is Boc-protected or when Fmoc loss is inconsequential.
-
Resin Preparation : Ensure the peptidyl-resin is thoroughly washed with DMF to remove any residual acids or bases. Swell the resin in DMF for 15-30 minutes[1].
-
Reagent Preparation : Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF[1]. (Note: For stubborn ivDde groups, especially near the C-terminus or in aggregated sequences, concentration can be increased up to 10%).
-
Cleavage Reaction : Add the hydrazine solution to the resin (approx. 25 mL/g of resin). Stopper the reaction vessel and agitate gently at room temperature for 3 minutes.
-
Drain and Repeat : Drain the reaction mixture. Repeat the 3-minute hydrazine treatment 2 to 3 more times to ensure quantitative cleavage.
-
System Validation (Spectrophotometric Monitoring) : Collect the drained cleavage cocktail and measure UV absorbance at 290 nm. The presence of the chromophoric indazole (pyrazole) byproduct validates successful cleavage[4].
-
Final Wash : Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine and pyrazole byproducts before proceeding to the next synthetic step[1].
Protocol B: Fmoc-Preserving Dde Cleavage (Hydroxylamine Method)
Use this self-validating protocol when you must remove Dde while keeping an N-terminal Fmoc group intact.
-
Reagent Preparation : Prepare a solution of hydroxylamine hydrochloride and imidazole in a 1.3:1 molar ratio. Dissolve this mixture in N-Methyl-2-pyrrolidone (NMP) or an NMP/DCM (5:1) solvent system.
-
Cleavage Reaction : Add the solution to the swelled resin. Agitate at room temperature for 1 to 2 hours. (Hydroxylamine cleavage kinetics are slower than hydrazine, requiring extended exposure)[7].
-
Drain and Wash : Drain the reaction vessel and wash extensively with DMF (5 x 1 min) and DCM (3 x 1 min).
-
System Validation (LC-MS) : Cleave a 5 mg micro-aliquot of the resin using standard TFA conditions (e.g., 95% TFA/2.5% TIS/2.5% H2O) and analyze via LC-MS to confirm the Dde mass (-164 Da) is removed while the Fmoc mass (+222 Da) is retained[7].
References
- MilliporeSigma. "Selecting Orthogonal Building Blocks - MilliporeSigma: DDE/IVDDE." Sigma-Aldrich.
- BenchChem. "A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group." BenchChem.
- Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups.
- Novabiochem.
- MDPI. "The Antimicrobial Peptide Capitellacin: Chemical Synthesis of Analogues to Probe the Role of Disulphide Bridges and Their Replacement with Vinyl Sulphides." MDPI.
- Augustyns, K., et al. "Application of Dimedone Enamines as Protecting Groups for Amines and Peptides.
- Peptide.com. "Amino Acid Derivatives for Peptide Synthesis." Peptide.com.
- Thieme Connect. "6.8.3 Synthesis of Homodetic Cyclic Peptides on Solid Support." Thieme Connect.
- NIH. "The Antimicrobial Peptide Capitellacin: Chemical Synthesis of Analogues..." PMC.
- RSC. "The challenge of peptide nucleic acid synthesis." Chemical Society Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 8. The Antimicrobial Peptide Capitellacin: Chemical Synthesis of Analogues to Probe the Role of Disulphide Bridges and Their Replacement with Vinyl Sulphides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Dde and ivDde Protecting Groups for D-Lysine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-purity, complex peptide structures. For the ε-amino group of lysine, the choice of an orthogonal protecting group is critical for strategies involving site-specific modifications, such as branching, cyclization, or the attachment of reporter molecules. This guide provides an in-depth, objective comparison of two widely used hydrazine-labile protecting groups for D-Lysine: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more sterically hindered analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).
The Principle of Orthogonal Protection in Peptide Synthesis
At the heart of modern peptide chemistry is the concept of orthogonality, wherein multiple classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others. In the context of Fmoc-based SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while side chains are typically shielded by acid-labile groups. The Dde and ivDde protecting groups introduce a third dimension of orthogonality, as they are stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage (e.g., trifluoroacetic acid), but are selectively cleaved by hydrazine.
Chemical Structures and Deprotection Mechanism
Both Dde and ivDde share a common reactive moiety and are cleaved via the same mechanism. The key difference lies in the steric bulk of the alkyl substituent, which influences their stability and removal kinetics.

Figure 1. Chemical structures of Dde- and ivDde-protected lysine side chains.
The deprotection mechanism involves a nucleophilic attack by hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring, followed by an intramolecular cyclization to form a stable pyrazole byproduct, thereby liberating the free amine of the lysine side chain.[1]
Diagram 1. Simplified workflow of hydrazine-mediated deprotection.
Performance Comparison: Dde vs. ivDde
The choice between Dde and ivDde hinges on a trade-off between ease of removal and stability. While direct quantitative, side-by-side kinetic studies are not extensively available in the reviewed literature, a consensus has emerged from numerous applications.
| Feature | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |
| Stability | Less robust; partial loss can occur during prolonged syntheses. | More robust; greater stability to repeated Fmoc deprotection cycles.[2] |
| Migration Risk | Prone to intra- and intermolecular migration to unprotected amines during piperidine treatment.[1] | Significantly less prone to migration due to increased steric hindrance. |
| Deprotection Conditions | Typically 2% hydrazine in DMF, multiple short treatments (e.g., 3 x 3 min). | 2-10% hydrazine in DMF; may require longer reaction times or higher concentrations for complete removal.[] |
| Ease of Removal | Easier to remove. | Can be sluggish and difficult to remove, especially in sterically hindered or aggregated sequences.[4] |
| Common Applications | Shorter peptides, sequences with low risk of aggregation. | Long or complex peptides, synthesis of peptide libraries where stability is crucial. |
In-Depth Analysis: Stability and the Challenge of Dde Migration
A significant drawback of the Dde group is its propensity to migrate. An unprotected ε-amino group of a lysine residue can nucleophilically attack the Dde group of another lysine, leading to a scrambling of the protecting group's position.[1] This migration can occur during the piperidine treatment for Fmoc removal and is accelerated by the presence of the base.[1]
The more sterically hindered ivDde group was developed specifically to address this issue. Its bulkier isobutyl group provides a considerable barrier to this N-to-N' intramolecular migration, making it the safer choice for complex syntheses where an unprotected amine may be present during Fmoc deprotection steps.[5]
Diagram 2. Conceptual comparison of migration propensity.
Experimental Protocols
The following are generalized protocols for the on-resin deprotection of Dde and ivDde from the side chain of D-Lysine. It is crucial to note that optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Standard Deprotection of Dde-Protected D-Lysine
Objective: To selectively remove the Dde protecting group from the ε-amino group of a D-lysine residue on a solid support.
Materials:
-
Dde-protected peptide-resin
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 two more times to ensure complete removal.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the pyrazole byproduct. The resin is now ready for the subsequent synthetic step.
Protocol 2: Deprotection of ivDde-Protected D-Lysine
Objective: To selectively remove the more robust ivDde protecting group.
Materials:
-
ivDde-protected peptide-resin
-
Deprotection solution: 2-5% (v/v) hydrazine monohydrate in DMF. A higher concentration may be needed for difficult sequences.
-
DMF (peptide synthesis grade)
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add the 2-5% hydrazine/DMF solution to the resin.
-
Agitate the mixture at room temperature. Reaction times may vary from 10 to 60 minutes. It is advisable to monitor the reaction for completeness.
-
Drain the deprotection solution.
-
Repeat the treatment if necessary. For particularly stubborn ivDde groups, multiple treatments or an increased hydrazine concentration (up to 10%) might be required.
-
Thoroughly wash the resin with DMF (3-5 times).
Note on Monitoring: The deprotection of both Dde and ivDde can be monitored spectrophotometrically, as the indazole byproduct has a strong absorbance at approximately 290 nm.[4]
Conclusion and Recommendations
The selection between Dde and ivDde for the protection of D-Lysine is a critical decision in the design of a peptide synthesis strategy.
-
Dde is a suitable choice for the synthesis of shorter, less complex peptides where its greater lability allows for easier removal. However, researchers must be vigilant about the potential for side-chain migration, especially in sequences containing multiple lysine residues or when prolonged exposure to basic conditions is anticipated.
-
ivDde is the preferred protecting group for long, complex peptide syntheses and for the construction of peptide libraries where stability and the prevention of side reactions are paramount. The enhanced steric hindrance of the isobutyl group provides superior protection against premature cleavage and migration. The trade-off for this increased stability is the potential for more challenging and sluggish deprotection, which may require optimization of reaction conditions.
For critical applications, particularly in drug development where product purity is non-negotiable, the enhanced stability of ivDde often outweighs the inconvenience of its more demanding removal, making it the more prudent choice for ensuring the fidelity of the final peptide product.
References
- Chhabra, S. R., Hothi, B., Evans, D. J., & Chan, W. C. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606.
- Augustijns, P., Van der Veken, P., Haemers, A., & Meuldermans, W. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of peptide research, 51(2), 127–133.
-
CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]
-
Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Retrieved from [Link]
-
Merck KGaA. (n.d.). NEW Orthogonally protected lysine derivatives Novabiochem®. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Scite. (n.d.). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Retrieved from [Link]
- Patents. (n.d.). WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis.
Sources
Precision Peptide Synthesis: The Advantages of Dde over Mtt Protection for Lysine Side Chains
In advanced Solid-Phase Peptide Synthesis (SPPS), the construction of branched peptides, head-to-tail cyclic peptides, and site-specifically labeled conjugates (e.g., fluorophores or PEGylation) requires absolute control over side-chain reactivity. Lysine, with its highly reactive ε-amino group, serves as the primary node for these modifications.
Selecting the correct orthogonal protecting group for lysine is the most critical decision in these workflows. While both Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Mtt (4-methyltrityl) offer orthogonality to the standard Fmoc/tBu strategy, their divergent cleavage mechanisms dictate their utility. As detailed in this guide, Dde provides superior mechanistic advantages over Mtt, particularly regarding resin compatibility and the elimination of reactive carbocation byproducts.
Mechanistic Foundations: Why Dde Outperforms Mtt
To understand the operational superiority of Dde, we must analyze the causality behind their respective cleavage mechanisms.
The Limitation of Mtt: Acid-Induced Instability
Mtt is an acid-labile protecting group designed to be cleaved by hyper-mild acidic conditions, typically 1–2% Trifluoroacetic acid (TFA) in dichloromethane (DCM) . While this is orthogonal to standard tBu groups (which require 95% TFA), it presents a catastrophic overlap with acid-sensitive resins. For example, 2-Chlorotrityl chloride (CTC) resin—the gold standard for synthesizing protected peptide fragments and preventing C-terminal racemization—is also cleaved at 1% TFA . Attempting to unmask a Lys(Mtt) group on a CTC resin will inevitably result in the premature cleavage of the entire peptide from the solid support [1][1]. Furthermore, Mtt acidolysis generates a highly reactive 4-methyltrityl carbocation that requires aggressive scavenging to prevent the irreversible alkylation of electron-rich residues like Tryptophan or Tyrosine.
The Advantage of Dde: True Orthogonality
Dde circumvents the acid-lability problem entirely. It is cleaved via a nucleophilic attack on the dioxocyclohexylidene ring, followed by intramolecular cyclization to release the free amine and a stable pyrazole byproduct [2][2]. Because Dde is 100% stable to TFA, it provides absolute orthogonality to both tBu-based side-chain protections and hyper-acid-sensitive CTC resins . The resulting pyrazole byproduct is chemically inert, entirely eliminating the need for complex carbocation scavenger cocktails.
Quantitative Comparison Data
The following table summarizes the operational parameters and stability metrics of Dde versus Mtt, highlighting the distinct advantages of nucleophile-labile protection.
| Parameter | Dde (Nucleophile-Labile) | Mtt (Acid-Labile) |
| Primary Cleavage Reagent | 2% Hydrazine or NH₂OH/Imidazole | 1–2% TFA in DCM |
| Cleavage Mechanism | Nucleophilic addition & cyclization | Acidolysis (Carbocation formation) |
| Stability to 100% TFA | Highly Stable | Cleaved instantly |
| Compatibility with CTC Resin | Excellent (Zero premature cleavage) | Poor (High risk of peptide loss) |
| Byproduct Reactivity | Inert pyrazole derivative | Highly reactive methyltrityl cation |
| Scavenger Requirement | None required | Mandatory (e.g., 2–5% TIS) |
| Self-Validation Method | UV absorbance (290 nm) & Kaiser Test | Visual colorimetric tracking (Orange) |
Orthogonal Deprotection Workflow
The decision matrix below illustrates the logical pathways and outcomes when selecting between Dde and Mtt for lysine side-chain unmasking.
Caption: Workflow comparing Dde and Mtt orthogonal deprotection strategies in Fmoc SPPS.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in mechanistic checks to confirm reaction completion before proceeding to subsequent synthesis steps.
Protocol A: Self-Validating Dde Deprotection (Fmoc-Compatible)
Objective: Selectively remove the Dde group from Lys(Dde) without compromising the N-terminal Fmoc group or acid-labile resin linkers. Causality: While 2% hydrazine is the traditional reagent for Dde removal, hydrazine acts as a strong nucleophile that can cause trace premature cleavage of the N-terminal Fmoc group. To maintain absolute orthogonality, a buffered solution of hydroxylamine hydrochloride and imidazole is utilized. This specific reagent selectively attacks the Dde ring without disturbing Fmoc [3][3].
-
Preparation: Swell the peptide-resin in DMF for 15 minutes.
-
Reagent Formulation: Prepare a fresh deprotection solution of 0.5 M hydroxylamine hydrochloride (NH₂OH·HCl) and 0.5 M imidazole in NMP/DCM (5:1 v/v) [3][3].
-
Deprotection: Add the solution to the resin (approx. 10 mL per gram of resin) and agitate gently at room temperature for 3 hours.
-
Validation (Spectrophotometric): Collect the flow-through wash. The cleaved pyrazole byproduct exhibits strong UV absorbance at 290 nm [2][2]. Measure the absorbance; a return to baseline confirms complete deprotection.
-
Validation (Colorimetric): Perform a Kaiser (ninhydrin) test on a few isolated resin beads. A deep blue color confirms the successful unmasking of the primary ε-amine.
-
Washing: Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL) to remove all traces of the pyrazole byproduct [2][2].
Protocol B: Self-Validating Mtt Deprotection
Objective: Remove the Mtt group using hyper-mild acid conditions. Causality: Mtt is cleaved via acidolysis, generating a highly stabilized and reactive 4-methyltrityl carbocation. If left unchecked, this cation will alkylate electron-rich residues. Therefore, Triisopropylsilane (TIS) is added as a mandatory scavenger to quench the cation .
-
Preparation: Swell the peptide-resin in DCM for 15 minutes.
-
Reagent Formulation: Prepare a cleavage cocktail of TFA/TIS/DCM (1:2:97 v/v/v) [4][4].
-
Deprotection & Visual Validation: Add the cocktail to the resin (10 mL per gram). The beads and solution will immediately turn bright orange/yellow, visually indicating the formation of the Mtt cation [4][4].
-
Agitation: Shake for 30 minutes at room temperature, then filter.
-
Iterative Cleavage: Repeat the TFA/TIS/DCM treatment until the solution remains completely colorless upon addition.
-
Final Validation: Isolate a few beads and add 1–2 drops of pure TFA. If the beads turn orange, Mtt is still present, and shaking must continue. If they remain colorless, deprotection is 100% complete [4][4].
-
Neutralization: Wash the resin with 1% Diisopropylethylamine (DIEA) in DMF to neutralize residual TFA, followed by standard DMF washes [4][4].
References
- Peptide.com. "Amino Acid Sidechain Deprotection." AAPPTEC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdwfgrMJS2O-3xZ0j5kbBeujMeTwTl8cAQCocCDqEXBzxG7EspwA4ZNMyGV6n2YYTJy40nAVDNgDF0FKkRM060cgaAo69B4-c9gOGJgBgmWST8zEpcemmc5eyO-yp7mG7eN5uyOcjxYkQfdX4-gyWv4ZMu2VELMtYajUJVKNwce3w1WQUXXzShamsxCFQHLfoPb05bJgIuhJaRXmF2]
- NIH. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm5jy1_FQgin06VU0ztpJs0n6fxBYAwGrCyN_0S1x2UHDZHs9QvZoS6KY9vHjryxiUPEsDP4cnsVsxZYqpwXHKSp4jopP6Gj_tDqSvSV3e6eaHhy7k6JRjoTc0spAYhJh3B-ChSgQSGXzD6ro=]
- Benchchem. "A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK55dw8OVaIfeHhnAqaDqHjfnOzvVF-GUBUXLscRAYTdALwbsaYnLBZ8E-9GmGIXq-VqMoIbqrwRUXkTlDEQt8kk0a_yeb0ubhVsMy0m3ea3mO2-ekCQehkz5QPbQqxa2GeDdvN0BNACbQnNvFclJbI-p9OIgLvgsG-QUa5ryAGYP-BAPnAG8hQCpNXEiMcpHy4BDaCbBY9UabBPmoR0xxZXmZ0BOTvIGEJxRpQOCzI4Fm43RhPdY=]
- Benchchem. "A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlj9f90ynpIRQB6764alt23grxfLus1JALQXK7HxudOiu9Vei9_JRBPOZo4diBy8LVj42ET1v6DexVVDzplDjtRwYij0nw63axlxSok-kQbkesSGTfyUnNZd3twfokexmGgGgKH2HEZo2tbtQ-z9oYeYOo6LoOx4JA0rJ8j6wCxp91hyagD_R3mnx6Lt21fwZ2DK75yNfJUYkP-jqeM1duytdHyhWFNw==]
- MilliporeSigma. "Selecting Orthogonal Building Blocks." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOTi39JvKAxPYjYe8Gzj2qpr6QeZ7BtOughaSASZEvwNUvR1NUCmjELrIjZO5YxrhGz7lcw0oveLH2Dw7eP44k73E4GWJtQMlHUQV5BzRr9_diMTtNscCnUJmn9i0v-d6VIML2EC4g_pER7bFevAChNsXnX480rer3kOOramyKTrBL23jRfosxwsZEVgCIF8PwI3b0yzvm8RLugH7GnjCCLCg_4T8AazHZwivpPj_i-Yk06I9jn5QEvMBJ8EBhgKRw-MVxGQ9GQiVLkAlb5TABZpFx]
Sources
A Senior Application Scientist's Guide to Assessing the Chirality and Purity of Fmoc-D-Lys(Dde)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the quality of your building blocks dictates the success of your final product. Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-D-lysine, or Fmoc-D-Lys(Dde)-OH, is a cornerstone reagent for the introduction of D-lysine residues into a peptide sequence, particularly when site-specific modification of the lysine side chain is required. Its utility is anchored in the clever orthogonal protection strategy it enables: the base-labile Fmoc group for temporary α-amino protection and the hydrazine-sensitive Dde group for side-chain protection.[1][2] This allows for selective deprotection and modification, opening avenues for creating complex peptides such as branched, cyclic, and labeled molecules.[3]
However, the seemingly straightforward use of this reagent is underpinned by a critical need for stringent quality control. The presence of even minute impurities, be it the incorrect enantiomer (Fmoc-L-Lys(Dde)-OH) or process-related byproducts, can lead to the generation of hard-to-separate diastereomeric peptides with potentially altered biological activities.[4] This guide, written from the perspective of a seasoned application scientist, provides an in-depth, objective comparison of analytical methodologies for assessing the chirality and purity of Fmoc-D-Lys(Dde)-OH, complete with experimental insights and comparative data.
The Imperative of Stereochemical and Chemical Purity
The introduction of a D-amino acid into a peptide sequence is a deliberate design choice, often to enhance stability against enzymatic degradation or to modulate biological activity. Consequently, the enantiomeric purity of Fmoc-D-Lys(Dde)-OH is not just a quality parameter but a prerequisite for the synthesis of the intended molecule. The presence of the L-enantiomer can introduce a diastereomeric impurity that may be challenging, if not impossible, to remove during purification of the final peptide.[4]
Beyond chiral integrity, the overall chemical purity is equally vital. Impurities from the synthesis of Fmoc-D-Lys(Dde)-OH, such as incompletely protected starting materials or byproducts from the protection steps, can lead to truncated or modified peptide sequences, reducing the overall yield and complicating purification.
Analytical Arsenal for Quality Assessment: A Comparative Overview
A multi-pronged analytical approach is essential for a comprehensive assessment of Fmoc-D-Lys(Dde)-OH quality. High-Performance Liquid Chromatography (HPLC) stands as the primary workhorse, with different modalities targeting specific aspects of purity.
| Analytical Technique | Principle | Key Advantages | Major Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[4] | Directly separates and quantifies enantiomers, providing accurate enantiomeric excess (% ee) values. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[5] | Excellent for quantifying chemical purity and identifying most process-related impurities. High resolution and reproducibility. | Does not separate enantiomers. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Confirms the molecular weight of the main component and can help identify impurities. | Not inherently quantitative without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) | Analysis of the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the identity of the compound and potentially identifying impurities. | Lower sensitivity compared to HPLC; complex spectra if multiple impurities are present. |
For routine quality control, a combination of Chiral HPLC and RP-HPLC provides the most critical information: enantiomeric purity and overall chemical purity. MS and NMR are invaluable for initial characterization and troubleshooting.
In the Lab: Detailed Experimental Protocols
Determining Enantiomeric Purity by Chiral HPLC
The separation of Fmoc-D-Lys(Dde)-OH from its L-enantiomer is effectively achieved using polysaccharide-based chiral stationary phases.[6] The following protocol is a robust starting point for method development.
Objective: To separate and quantify the D- and L-enantiomers of Fmoc-Lys(Dde)-OH to determine the enantiomeric purity.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Chiral stationary phase: A polysaccharide-based column (e.g., cellulose or amylose-based) is recommended.[7]
-
Fmoc-D-Lys(Dde)-OH sample
-
Fmoc-L-Lys(Dde)-OH reference standard (if available) or a racemic mixture of Fmoc-DL-Lys(Dde)-OH
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
Experimental Workflow:
Caption: Workflow for Chiral Purity Determination by HPLC.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., CHIRALPAK® series) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Data Interpretation:
A chromatogram of a racemic mixture will show two distinct peaks. Based on available data, the L-enantiomer typically elutes before the D-enantiomer.[8] The enantiomeric excess (% ee) is calculated using the peak areas of the D- and L-enantiomers:
% ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
For high-purity Fmoc-D-Lys(Dde)-OH, the chromatogram should exhibit a single major peak corresponding to the D-enantiomer, with the L-enantiomer peak being at or below the limit of quantification.
Assessing Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for determining the chemical purity of Fmoc-protected amino acids.[5]
Objective: To separate and quantify Fmoc-D-Lys(Dde)-OH from potential process-related impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Fmoc-D-Lys(Dde)-OH sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
Experimental Workflow:
Caption: Workflow for Chemical Purity Assessment by RP-HPLC.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Data Interpretation:
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Potential impurities that may be observed include:
-
Starting materials: Unreacted lysine or intermediates from the Dde protection step.[9]
-
Fmoc-related impurities: Such as dibenzofulvene adducts.
-
Dde-related impurities: Including byproducts from the protection reaction.
-
Di-protected species: Where both the α- and ε-amino groups are protected by the same group.
The Dde Group in Context: A Comparison with Other Lysine Protecting Groups
The choice of a side-chain protecting group for lysine is a critical decision in peptide synthesis strategy. The Dde group offers a unique set of advantages and disadvantages compared to other commonly used protecting groups.
| Protecting Group | Structure | Deprotection Conditions | Orthogonality & Key Features |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF[2] | Orthogonal to Fmoc (base-labile) and Boc/Trt (acid-labile).[1] Enables site-specific modification. A potential issue is Dde migration to unprotected amines.[10] |
| Boc | tert-butyloxycarbonyl | Strong acid (e.g., TFA)[11] | Orthogonal to Fmoc. Very stable to a wide range of conditions. The standard choice for many applications. |
| Mtt | 4-Methyltrityl | Mild acid (e.g., 1% TFA in DCM) | Orthogonal to Fmoc and Boc. Allows for selective deprotection under milder acidic conditions than Boc. |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst[12] | Orthogonal to Fmoc, Boc, and Dde. Useful for complex syntheses requiring multiple orthogonal protecting groups. |
Causality in Experimental Choices:
-
Why Chiral HPLC is Essential: The biological function of a peptide is exquisitely sensitive to its three-dimensional structure. The incorporation of an incorrect stereoisomer creates a new chemical entity with unpredictable properties. Direct chiral analysis is the only way to ensure the stereochemical integrity of the building block and, by extension, the final peptide.
-
The Power of Orthogonality: The Dde group's stability to the piperidine used for Fmoc removal and the TFA used for Boc removal is the cornerstone of its utility.[2] This allows the peptide chemist to "unmask" the lysine side chain at will for modification, without disturbing the rest of the protected peptide. This is the essence of an orthogonal protection strategy.
-
Understanding Potential Pitfalls: The phenomenon of Dde migration, where the protecting group can "hop" to an unprotected amine, is a known liability.[10] Awareness of this potential side reaction informs the synthetic strategy and purification approach.
Conclusion: A Foundation of Quality for Peptide Synthesis
The successful synthesis of complex and biologically active peptides hinges on the quality of the starting materials. For Fmoc-D-Lys(Dde)-OH, a thorough assessment of both chiral and chemical purity is non-negotiable. Chiral HPLC is the definitive method for confirming enantiomeric integrity, while RP-HPLC provides a robust measure of overall purity. By employing these analytical techniques and understanding the comparative advantages of the Dde protecting group, researchers and drug development professionals can proceed with confidence, knowing that their synthetic endeavors are built on a foundation of quality.
References
-
Loffet, A., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 51(2), 127-133. Available from: [Link]
-
CEM Corporation. (2020). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available from: [Link]
-
Scite. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine 1. Available from: [Link]
-
Almac Group. Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Available from: [Link]
-
ResearchGate. (2025). Validation of Amino Acid Analysis Methods. Available from: [Link]
-
CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available from: [Link]
-
RSC Publishing. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]
-
Merck Millipore. (2013). NEW Orthogonally protected lysine derivatives Novabiochem® NEW. Available from: [Link]
-
ResearchGate. (2025). Chiral separation experiment and ee value of Fmoc-Lys(Dde)-OH and IBU a... | Download Scientific Diagram. Available from: [Link]
-
CAT. Analyses of amino acids, Enantiomeric purity. Available from: [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]
-
The University of Queensland. (2009). Dde as a protecting group for carbohydrate synthesis. Available from: [Link]
-
Merck Millipore. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7. Available from: [Link]
-
ResearchGate. (2007). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available from: [Link]
-
Advanced Separation Technologies. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Available from: [Link]
-
Scientific Research Publishing. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Available from: [Link]
-
Cenmed Enterprises. Fmoc Lys(Mmt) Oh 1 G. Available from: [Link]
-
BioCrick. Fmoc-Lys(Dde)-OH | CAS:150629-67-7 | High Purity. Available from: [Link]
-
CEM Corporation. Fmoc-Lys(Boc)-OH. Available from: [Link]
-
PubMed. (2008). Convenient synthetic route to an enantiomerically pure FMOC alpha-amino acid. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]
- 10. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. One moment, please... [kohan.com.tw]
A Comparative Yield Analysis of D-Lysine vs. L-Lysine Derivatives in Solid-Phase Peptide Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Chirality Question in Peptide Synthesis
In the realm of peptide science, the deliberate incorporation of non-natural D-amino acids into peptide sequences is a critical strategy for therapeutic design.[1][2][3] While L-amino acids form the fundamental alphabet of natural proteins, their D-enantiomers offer a powerful toolkit to enhance peptide stability, modulate biological activity, and create novel secondary structures.[4][5][6] Lysine, with its reactive side-chain amine, is a frequent target for modification and plays a pivotal role in the structure and function of many peptides.[]
This guide moves beyond the well-documented biological advantages of D-amino acids to address a more fundamental, practical question for the synthesis chemist: From a purely synthetic perspective, how does the choice between a D-Lysine and an L-Lysine building block impact the efficiency and overall yield of Solid-Phase Peptide Synthesis (SPPS)?
We will dissect the theoretical underpinnings, present a framework for empirical comparison, and provide a detailed experimental protocol to empower researchers to make informed decisions in their synthetic strategies.
Theoretical Considerations: Unpacking Potential Yield Deviations
In a perfectly optimized Solid-Phase Peptide Synthesis (SPPS) workflow, the chemical reactivity of a D-amino acid and its L-counterpart should be identical, leading to comparable yields. However, the three-dimensional reality of a growing peptide chain tethered to a solid support introduces complexities where stereochemistry can subtly influence reaction outcomes.
Steric Hindrance and Reaction Kinetics
The core principle of SPPS involves the coupling of an activated amino acid to the N-terminus of the growing peptide chain.[8][9] The efficiency of this reaction can be affected by steric hindrance—the physical blocking of the reaction site by bulky chemical groups. While D- and L-lysine possess identical side chains, their spatial orientation relative to the peptide backbone is mirrored.
This stereochemical difference could theoretically influence:
-
Coupling Efficiency: The approach of the activated D-Lysine carboxyl group to the N-terminal amine of the peptide-resin may encounter a different steric environment than its L-isomer, particularly if the preceding amino acid has a bulky side chain.[10][11] This could slightly slow reaction kinetics, potentially requiring longer coupling times or double-coupling protocols to achieve complete reaction.[10]
-
Resin and Linker Effects: The nature of the solid support and the linker can impact the solvation and accessibility of the growing peptide chain.[8] It is plausible, though not extensively documented, that the overall conformation of a D-amino acid-containing peptide on the resin may differ from its all-L counterpart, impacting reagent accessibility.
Racemization: An Inherent Challenge
Racemization, the conversion of an enantiomerically pure amino acid into a mixture of both D and L forms, is a known side reaction in peptide synthesis, especially during the carboxyl group activation step.[12][13][14][15] While this guide focuses on the deliberate use of D-Lys, the phenomenon of racemization underscores that the stereocenter is susceptible to chemical manipulation. The choice of coupling reagents and additives (e.g., HOBt, Oxyma) is critical to suppress this side reaction.[15] When starting with high-purity Fmoc-D-Lys-OH, the primary concern is not its conversion to L-Lys, but ensuring that the coupling conditions are mild enough to prevent racemization of other L-amino acids in the sequence.
Aggregation
Sequence-dependent peptide aggregation on the solid support is a major cause of incomplete reactions and poor yields.[11][16][17] The incorporation of a D-amino acid can disrupt the secondary structures (like β-sheets) that often lead to aggregation.[5] In such "difficult sequences," the use of a D-Lys derivative could paradoxically increase the overall yield and purity by maintaining better solvation of the peptide-resin matrix.
Experimental Design: A Self-Validating Comparative Protocol
To empirically assess the comparative yield, a controlled experiment is essential. The following protocol is designed as a self-validating system to isolate the variable of interest: the stereochemistry of the lysine residue.
Model Peptide Sequence
A simple, short peptide is chosen to minimize complications from aggregation.
-
Peptide L: Ac-Tyr-Gly-Gly-L-Lys -Ala-NH₂
-
Peptide D: Ac-Tyr-Gly-Gly-D-Lys -Ala-NH₂
This design allows for a direct comparison of the coupling efficiency of the fourth residue.
Workflow for Comparative Synthesis
Caption: General workflow for the Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodology: Fmoc-SPPS of Model Peptides
This protocol outlines the manual synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin to yield a C-terminal amide.[18][19]
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g substitution)
-
Fmoc-Ala-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-D-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl Ether (cold)
-
Capping/Final Step: Acetic Anhydride
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (Triisopropylsilane)
Procedure:
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin (0.1 mmol) into a fritted peptide synthesis vessel.
-
Swell the resin in DMF for 30 minutes.
-
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Perform initial Fmoc deprotection with 20% piperidine/DMF (1 x 2 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate tube, pre-activate Fmoc-Ala-OH (4 equivalents, 0.4 mmol) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless). If positive (blue), recouple.[20]
-
-
SPPS Cycles for Subsequent Amino Acids:
-
Deprotection: Treat the resin with 20% piperidine/DMF (1 x 2 min, 1 x 10 min) to remove the Fmoc group.
-
Washing: Wash thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Couple the next amino acid (Fmoc-L-Lys(Boc)-OH for Peptide L, Fmoc-D-Lys(Boc)-OH for Peptide D, followed by Gly, Gly, and Tyr(tBu)) using the pre-activation method described in Step 2.
-
Washing: Wash with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test after each coupling.
-
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection (of Tyr), wash the resin.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.
-
-
Cleavage and Precipitation:
-
Treat the dried resin with the cleavage cocktail (3 mL) for 2 hours at room temperature.
-
Filter the solution away from the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze by Reverse-Phase HPLC (RP-HPLC) to determine purity and crude yield.
-
Confirm the mass by Mass Spectrometry (MS).
-
Data Presentation: Expected Outcomes
While a definitive, universally applicable yield percentage cannot be stated without performing the experiment, we can present a table of expected outcomes based on established SPPS principles. The primary hypothesis is that yield and purity differences will be minimal if the synthesis is carefully executed.
| Metric | Peptide L (L-Lys) | Peptide D (D-Lys) | Rationale for Expected Outcome |
| Crude Yield (mg) | 125 - 135 mg | 125 - 135 mg | Assuming high-quality reagents and complete reactions, the mass of the final product is identical, and overall yield should be comparable. |
| Crude Purity (by HPLC) | ~85-95% | ~85-95% | Purity should be similar. Any minor differences could arise from subtle variations in coupling efficiency at the D-Lys step or altered aggregation behavior. |
| Target Mass (by MS) | Confirmed | Confirmed | Both peptides have the same molecular formula and mass. |
| Coupling Time for Lys | 1 hour | 1 hour | Standard coupling times are expected to be sufficient for both isomers. In a troubleshooting scenario, this could be extended or a double coupling performed. |
| Kaiser Test Result | Negative (Colorless) | Negative (Colorless) | A negative Kaiser test is required to proceed, indicating successful coupling for both. |
Mechanistic Considerations: Visualizing the Coupling Step
The core difference lies in the stereochemistry at the alpha-carbon during the nucleophilic attack that forms the peptide bond.
Caption: Stereochemical comparison of L-Lys vs. D-Lys coupling to the peptide chain.
Conclusion and Field-Proven Insights
For the vast majority of standard peptide sequences synthesized under optimized conditions, there is no significant or widely reported difference in overall yield when substituting an L-Lysine derivative with its D-enantiomer. The chemical principles governing the Fmoc-SPPS process are not fundamentally biased by the stereochemistry of the incoming amino acid. Modern coupling reagents are highly efficient and can overcome minor differences in steric hindrance.
However, researchers should remain vigilant in the following scenarios:
-
Difficult or Aggregation-Prone Sequences: In cases where the all-L peptide is known to aggregate, the strategic incorporation of a D-Lys residue may disrupt problematic secondary structures, leading to a marked improvement in yield and purity.
-
Sterically Crowded Junctions: When coupling D-Lys immediately after another amino acid with a very bulky side chain (e.g., Trp, Phe), it is prudent to monitor the coupling reaction closely (e.g., with a Kaiser test) and be prepared to extend the reaction time or perform a second coupling if necessary.[10]
Ultimately, the decision to incorporate D-Lysine should be driven by the desired biological properties of the final peptide—such as enhanced resistance to enzymatic degradation—rather than an expectation of a significant gain or loss in synthetic yield.[3][21][22] The robust nature of modern SPPS ensures that, with careful execution, both D- and L-lysine building blocks can be incorporated with high fidelity and efficiency.
References
Sources
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. bachem.com [bachem.com]
- 10. biotage.com [biotage.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 19. peptide.com [peptide.com]
- 20. digital.csic.es [digital.csic.es]
- 21. lifetein.com [lifetein.com]
- 22. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fmoc-D-Lys(Dde)-OH
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for Fmoc-D-Lys(Dde)-OH Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Process Chemists, and Lab Managers
Executive Summary: The "System" of Safety
As a Senior Application Scientist, I often see a dangerous misconception in solid-phase peptide synthesis (SPPS): the belief that safety protocols apply only to the specific reagent in hand.
Fmoc-D-Lys(Dde)-OH (CAS: 150629-67-7) itself is a relatively benign solid—typically classified as a skin and respiratory irritant. However, you cannot evaluate its safety in a vacuum. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group requires Hydrazine for removal.[1][2][3] Furthermore, the amino acid must be solubilized in DMF (N,N-Dimethylformamide) or NMP .
Therefore, this guide does not just cover the powder; it covers the entire orthogonal deprotection workflow . Your PPE must protect you not just from the amino acid, but from the reprotoxic solvents and carcinogenic cleavage agents required to use it.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the specific hazards at each stage of the Fmoc-D-Lys(Dde)-OH lifecycle.
| Hazard Source | Chemical/Agent | Primary Risk | Route of Entry | Critical Threshold |
| The Reagent | Fmoc-D-Lys(Dde)-OH | Sensitization / Irritation | Inhalation (Dust) | N/A (Keep exposure to minimum) |
| The Solvent | DMF / NMP | Reprotoxicity / Hepatotoxicity | Skin Absorption | 10 ppm (TWA) |
| The Cleavage | Hydrazine Monohydrate | Carcinogenicity / Corrosive | Inhalation / Skin | 0.01 ppm (TLV) |
Scientist’s Note: The danger here is permeation. DMF facilitates the transport of other chemicals through the skin. If you dissolve Fmoc-D-Lys(Dde)-OH in DMF and spill it on your hand, the DMF acts as a vehicle, carrying the peptide derivative (and potentially hydrazine) directly into your bloodstream.
PPE Selection Matrix
Do not use a "one size fits all" approach. PPE must scale with the risk level of the specific operation.
Table 1: Operational PPE Standards
| Component | Stage 1: Weighing (Solid) | Stage 2: Solubilization & Coupling (DMF) | Stage 3: Dde Removal (Hydrazine) |
| Hand Protection | Single Nitrile Gloves (4-5 mil). Focus: Dexterity & static control. | Double Nitrile or Nitrile + Laminate liner . Rationale: DMF degrades nitrile in <15 mins. Change outer glove immediately upon splash. | Double Gloving MANDATORY. Inner: Nitrile (5 mil). Outer: Long-cuff Nitrile (8 mil) or Butyl (if handling conc. hydrazine).[1][3][4][5][6][7] |
| Respiratory | Fume Hood (Primary). N95 mask (Secondary) if static dust is unmanageable. | Fume Hood REQUIRED. Face velocity check: 80–100 fpm. | Fume Hood REQUIRED. Emergency: Full-face respirator with Ammonia/Methylamine cartridges if spill occurs outside hood. |
| Eye/Face | Safety Glasses with side shields. | Chemical Splash Goggles. | Chemical Splash Goggles + Face Shield (if handling >50mL volumes). |
| Body | Standard Lab Coat (Cotton/Poly). | Lab Coat + Chemical Apron (Tyvek/Rubber) if pouring solvents. | Lab Coat + Chemical Apron.[8] Closed-toe leather/composite shoes (No mesh). |
Operational Protocol: The Self-Validating Workflow
This protocol integrates safety checks directly into the experimental steps.
Phase A: Weighing & Transfer
-
The Problem: Fmoc-protected amino acids are often electrostatic. They "jump" off spatulas, creating fine particulate dust.
-
The Protocol:
-
Static Control: Use an anti-static gun on the weighing boat and spatula before opening the bottle.
-
Containment: Weigh inside a localized powder enclosure or a fume hood with the sash lowered.
-
Clean-Up: Wipe the balance area with a wet tissue immediately after weighing to capture invisible dust.
-
Phase B: Solubilization (The DMF Risk)
-
The Problem: DMF permeates standard nitrile gloves in 6–15 minutes.
-
The Protocol:
-
Glove Check: Don two pairs of nitrile gloves. Inspect the outer pair for micro-tears by inflating them slightly before use.
-
Dissolution: Add DMF to the Fmoc-D-Lys(Dde)-OH.
-
The "Splash Rule": If any liquid touches your glove, stop. Remove the outer glove immediately.[7] Wash hands. Don a fresh outer glove. Do not wait to finish the step.
-
Phase C: Dde Deprotection (The Hydrazine Hazard)
-
The Problem: You will typically use 2% Hydrazine in DMF.[1] Hydrazine is a potent carcinogen and unstable.
-
The Protocol:
-
Preparation: Prepare the Hydrazine/DMF solution fresh. Do not store it.
-
Vessel: Use a vented reaction vessel. Hydrazine deprotection can generate gas; sealed vessels may pressurize.
-
Waste Segregation: Do NOT mix Hydrazine waste with standard organic waste (see Section 6).
-
Visualization: Safe Handling Workflow
The following diagram illustrates the decision logic and safety gates for handling this specific orthogonal protecting group.
Figure 1: Operational workflow for Fmoc-D-Lys(Dde)-OH. Note the transition to "High Hazard Zone" (Red) requiring escalated PPE during the hydrazine step.
Disposal & Emergency Procedures
Proper disposal is critical because Hydrazine reacts violently with oxidizers and is toxic to aquatic life.
-
Hydrazine Waste:
-
Never mix with bleach (Sodium Hypochlorite) directly unless following a specific, cooled neutralization protocol, as this can generate toxic chloramine gas or heat.
-
Segregation: Collect all Dde-deprotection washes (Hydrazine/DMF) in a dedicated bottle labeled: "Hazardous Waste: Hydrazine in DMF. Carcinogen.[7] Basic."
-
Neutralization (Optional/Expert Only): Some labs neutralize hydrazine with dilute acetone (forming hydrazones) before disposal, but this should only be done if approved by your EHS officer.
-
-
Spill Response (Solid):
-
Sweep gently (do not disperse dust). Wipe with wet paper towels.
-
-
Spill Response (Hydrazine/DMF Solution):
-
Evacuate the immediate area.
-
Don Butyl gloves (if available) or double nitrile.
-
Absorb with vermiculite or sand (do not use paper towels for hydrazine if high concentration).
-
Place in a sealed container and label as hazardous waste.
-
References
-
Merck KGaA. (2023). Safety Data Sheet: Fmoc-D-Lys(Dde)-OH. MilliporeSigma.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dimethylformamide (DMF) Safety & Health Topics. United States Department of Labor.
-
European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazine.[1][5][6]
-
University of California, Berkeley. (2021). Standard Operating Procedure: Hydrazine Handling. EH&S.
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (Nitrile vs. DMF).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
